2',6'-Dimethoxypaulownin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |
InChI Key |
PDDFGVBHXGJTLN-CBMGYPPYSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Foundational & Exploratory
The Furofuran Lignan Paulownin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the furofuran lignan, paulownin, a bioactive natural product with significant therapeutic potential. While initial inquiries may refer to "2',6'-Dimethoxypaulownin," this document clarifies that the core compound of interest is paulownin. This guide details its primary natural sources, presents quantitative data on its occurrence, and offers detailed experimental protocols for its extraction, isolation, and purification. Furthermore, it elucidates a key signaling pathway through which paulownin exerts its biological effects, providing a foundation for future research and drug development endeavors.
Natural Sources of Paulownin
Paulownin is predominantly found in woody plant species, primarily within the Paulowniaceae and Bignoniaceae families. The most significant and well-documented sources are:
-
Paulownia tomentosa (Princess Tree or Empress Tree): The wood of this fast-growing tree is a rich source of paulownin.[1] Both the sapwood and heartwood contain this lignan, with varying concentrations.
-
Tecoma stans (Yellow Bells or Esperanza): The trunks of this flowering perennial shrub have been identified as another significant source of paulownin.[2]
Other species within the Paulownia genus may also contain paulownin, though P. tomentosa is the most cited source in the scientific literature.
Quantitative Analysis of Paulownin in Natural Sources
Precise quantification of paulownin content can vary depending on the age of the plant, geographical location, and the specific extraction and analytical methods employed. The following table summarizes available data on the yield of extracts and the relative abundance of paulownin from its primary natural sources. It is important to note that specific yields of pure paulownin are not always reported, with data often reflecting the yield of crude extracts or fractions.
| Plant Species | Plant Part | Extraction/Fractionation Method | Reported Yield/Content | Reference |
| Paulownia tomentosa | Sapwood | Ethanol:distilled water (6:4, v/v) extraction | Crude Extract Yield: ~8.43% | |
| Paulownia tomentosa | Heartwood | Ethanol:distilled water (6:4, v/v) extraction | Crude Extract Yield: ~7.59% | |
| Tecoma stans var. stans | Trunks | Ethanolic extraction followed by chromatographic fractionation | 1.5 g of paulownin from the dichloromethane fraction | [3] |
Note: The data for Tecoma stans indicates a substantial amount of paulownin was isolated, suggesting it is a high-yielding source. The study on Paulownia tomentosa provides crude extract yields, with subsequent fractionation showing paulownin to be a main component in the hexane and chloroform fractions. Further studies with standardized methodologies are required for direct, precise comparisons of paulownin content across these sources.
Experimental Protocols for Isolation and Purification
The isolation and purification of paulownin from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of lignans, including paulownin.
Extraction of Paulownin from Plant Material
This protocol describes a general method for the solvent extraction of paulownin from dried and powdered plant material (e.g., Paulownia tomentosa wood or Tecoma stans trunks).
Workflow for Paulownin Extraction
A generalized workflow for the initial extraction of paulownin from plant material.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., wood shavings or ground trunk material) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid plant debris. Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation and Purification by Column Chromatography
The crude extract is a complex mixture of compounds. Column chromatography is a crucial step for the initial separation of paulownin from other components.
Workflow for Column Chromatography Purification
A workflow for the isolation of a paulownin-enriched fraction using column chromatography.
Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a paulownin standard.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a paulownin-enriched fraction.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity paulownin, a final purification step using preparative HPLC is often necessary.
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is a common mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
-
Method Development: Initially, develop an analytical HPLC method to optimize the separation of paulownin from any remaining impurities in the enriched fraction.
-
Scaling Up: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and column size.
-
Purification: Inject the paulownin-enriched fraction onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to paulownin.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or evaporation, to yield pure paulownin.
-
Purity Confirmation: Confirm the purity of the isolated paulownin using analytical HPLC and its identity through spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Biological Activity and Signaling Pathway
Paulownin has been reported to possess a range of biological activities, including anti-fungal and anti-tumor effects. A significant finding is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[1] This immuno-modulatory effect is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Paulownin-Induced Activation of the JNK Pathway in NK Cells
The following diagram illustrates the signaling cascade initiated by paulownin in NK cells, leading to enhanced cytotoxicity.
Paulownin-Activated JNK Signaling in NK Cells
The JNK signaling pathway activated by paulownin in NK cells, leading to enhanced anti-tumor activity.
Pathway Description:
-
Initiation: Paulownin acts on the NK cell, leading to the activation of upstream kinases in the mitogen-activated protein kinase (MAPK) cascade.
-
JNK Phosphorylation: These upstream kinases, such as MAPKKKs and MKK4/7, phosphorylate and thereby activate JNK.
-
Transcription Factor Activation: Activated (phosphorylated) JNK translocates to the nucleus and activates transcription factors, most notably c-Jun.
-
Gene Expression: The activation of these transcription factors leads to an increased expression of genes encoding for key components of cytotoxic granules, such as perforin and granzyme B.
-
Enhanced Cytotoxicity: The upregulation of these cytolytic effectors results in an enhanced ability of the NK cell to recognize and eliminate target cancer cells.
Conclusion
Paulownin is a promising natural product with well-defined sources and demonstrable biological activity relevant to cancer immunotherapy. The methodologies for its isolation and purification, while requiring standard chromatographic techniques, can yield substantial quantities of the pure compound for further investigation. The elucidation of its role in activating the JNK signaling pathway in NK cells provides a clear mechanism of action and a strong rationale for its continued exploration as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of paulownin. Further research should focus on optimizing extraction and purification protocols to maximize yields and on conducting more extensive preclinical and clinical studies to fully evaluate its therapeutic efficacy.
References
2',6'-Dimethoxypaulownin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2',6'-Dimethoxypaulownin, a novel derivative of the furofuran lignan, paulownin. As "this compound" is not a systematically recognized compound, this document proposes a chemically rational structure and synthesizes available data on structurally related compounds to predict its characteristics. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar methoxylated lignans for therapeutic applications.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Paulownin, a naturally occurring furofuran lignan, has been the subject of interest for its potential therapeutic properties. This guide focuses on a hypothetical derivative, this compound, which is not found in the current chemical literature. Based on the structure of paulownin and standard chemical nomenclature, we propose the structure of this compound as (3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol . This structure incorporates the core furofuran skeleton of paulownin with a 2,6-dimethoxyphenyl moiety, a substitution known to influence the biological activity of related compounds.
Chemical Structure and Properties
The proposed chemical structure of this compound is presented below, followed by a table summarizing its predicted and known properties based on analysis of its constituent parts and similar known lignan structures.
Proposed Chemical Structure:
(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Paulownin (Experimental) | 2,6-Dimethoxyphenol (Experimental) |
| Molecular Formula | C22H24O7 | C20H18O7 | C8H10O3 |
| Molecular Weight | 400.42 g/mol | 370.35 g/mol | 154.16 g/mol [1] |
| IUPAC Name | (3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | (3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | 2,6-dimethoxyphenol |
| Melting Point | Not available | 104-105 °C | 55-57 °C[1] |
| Boiling Point | Not available | Not available | 261 °C[1] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Soluble in organic solvents. | Slightly soluble in water; soluble in ethanol, ether, and benzene.[1] |
| Appearance | Predicted to be a crystalline solid. | Crystalline solid. | White to light tan crystalline solid.[1] |
Table 2: Predicted and Representative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | Paulownin (Representative Data) |
| ¹H NMR (CDCl₃, δ ppm) | Signals for the furofuran core protons, two methoxy groups (~3.8-3.9 ppm), the methylenedioxy protons (~5.9 ppm), and aromatic protons. | Signals for furofuran core, methylenedioxy protons, and aromatic protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbons of the furofuran skeleton, methoxy carbons (~56 ppm), methylenedioxy carbon (~101 ppm), and aromatic carbons. | Carbons of the furofuran skeleton, methylenedioxy carbon, and aromatic carbons. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ ≈ 401.15, [M+Na]⁺ ≈ 423.13 | m/z: [M+H]⁺ ≈ 371.11, [M+Na]⁺ ≈ 393.09 |
Experimental Protocols
As this compound is a hypothetical compound, no specific experimental protocols for its synthesis or isolation exist. However, based on the synthesis of other unsymmetrical furofuran lignans, a potential synthetic strategy can be outlined.[2][3][4][5]
Proposed Synthetic Pathway
A plausible synthetic route would involve the coupling of two different substituted phenylpropane units. A general approach for the synthesis of unsymmetrical furofuran lignans is the acid-catalyzed reaction of a vinyl furan intermediate with a substituted phenol.
Caption: Proposed general workflow for the synthesis of this compound.
Detailed Steps:
-
Preparation of Precursors: Synthesis of the appropriate C6-C3 phenylpropanoid precursors. One precursor would be derived from piperonal (to form the 1,3-benzodioxole moiety) and the other from 2,6-dimethoxyphenol.
-
Oxidative Dimerization: Stereoselective oxidative coupling of the two different phenylpropanoid units using an oxidizing agent such as ferric chloride or a laccase enzyme. This step is crucial for establishing the correct stereochemistry of the furofuran core.
-
Purification: The crude product would be purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Characterization Methods
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the furofuran ring. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for complete assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments could provide further structural information.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Potential Biological Activities and Signaling Pathways
While the biological activities of this compound have not been investigated, the activities of structurally related lignans provide insights into its potential therapeutic applications.[6][7][8][9]
Antioxidant and Anti-inflammatory Activity
Many lignans exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups on the phenyl ring can modulate this activity. Additionally, lignans are known to possess anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways.
Anticancer Activity
Certain lignans have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The substitution pattern on the aromatic rings plays a crucial role in the anticancer potency.
Potential Signaling Pathway Modulation
Based on studies of other lignans, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates the potential mechanism by which this compound could exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a key regulator of inflammation.
Conclusion and Future Directions
This technical guide has proposed a plausible structure for the novel compound this compound and has provided a comprehensive overview of its predicted properties and potential biological activities based on existing knowledge of related furofuran lignans. The synthesis and characterization of this compound are warranted to validate these predictions. Future research should focus on the stereoselective synthesis of this compound, followed by in vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and anticancer properties. Elucidation of its precise mechanisms of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.
References
- 1. CNP0510530.0 - COCONUT [coconut.naturalproducts.net]
- 2. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]
- 4. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2',6'-Dimethoxypaulownin Bioactivity: A Technical Guide
Disclaimer: As of late 2025, specific in silico or experimental bioactivity studies on 2',6'-Dimethoxypaulownin are not available in the public domain. This guide provides a comprehensive overview of the known bioactivities of the parent compound, paulownin, and proposes a detailed in silico workflow for predicting the bioactivity of this compound based on established computational methodologies.
Introduction to Paulownin and its Derivatives
Paulownin is a lignan found in plants of the Paulownia genus, which has been traditionally used in herbal medicine.[1] Recent studies have highlighted its diverse pharmacological properties, including anti-tumor, anti-bacterial, and anti-fungal activities.[2][3][4] The anti-tumor effects of paulownin are particularly noteworthy, with research demonstrating its ability to enhance the cytotoxicity of Natural Killer (NK) cells against various cancer cell lines.[2][3][5]
This compound is a derivative of paulownin. The addition of two methoxy groups at the 2' and 6' positions of the paulownin structure is expected to alter its physicochemical properties, potentially influencing its bioavailability and bioactivity. This guide outlines a hypothetical in silico approach to predict these effects.
Known Bioactivity of Paulownin
Experimental studies have demonstrated the potent anti-tumor activity of paulownin. The primary mechanism identified is the enhancement of NK cell-mediated cytotoxicity through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][4]
Quantitative Bioactivity Data of Paulownin
The following table summarizes the key quantitative findings from in vitro studies on paulownin's effect on NK cell activity.
| Parameter | Cell Line | Concentration | Result | Reference |
| NK-92 Cell Viability | NK-92 | Up to 40 µM | No significant effect | [2] |
| Above 80 µM | Reduced cell viability | [2] | ||
| Cytotoxicity against K562 cells | NK-92 | 20 µM (48h) | Significant increase in cytotoxicity | [2][4] |
| Perforin Expression | NK-92 | 20 µM | Significant increase | [2][3] |
| Granzyme B Expression | NK-92 | 20 µM | Slight increase | [2][3] |
| JNK Phosphorylation | NK-92 | 20 µM | Increased phosphorylation | [2][5][6] |
Proposed In Silico Workflow for this compound
The following workflow outlines a computational approach to predict the bioactivity of this compound, focusing on its potential as an enhancer of NK cell cytotoxicity.
References
- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Paulownin
A pivot from the requested "2',6'-Dimethoxypaulownin" due to a lack of available scientific literature.
Initial Research Findings on "this compound"
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no readily available information on a compound specifically named "this compound." This suggests that this particular derivative of paulownin may not have been synthesized, isolated, or studied in a capacity that would allow for a detailed technical guide on its therapeutic targets. The nomenclature "2',6'-" is also atypical for the furofuran lignan structure of paulownin, further indicating a potential misnomer or the rarity of the compound.
In light of these findings, and to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented therapeutic potential of the parent compound, paulownin .
Introduction to Paulownin
Paulownin is a naturally occurring furofuran lignan predominantly isolated from plants of the Paulownia genus, such as Paulownia tomentosa.[1][2] Lignans are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] Recent studies have brought the therapeutic potential of paulownin into focus, particularly its promising anti-tumor properties.[1][2]
This technical guide provides a comprehensive overview of the known therapeutic targets of paulownin, with a focus on its mechanism of action, supported by quantitative data from key experiments and detailed methodologies.
Anti-Tumor Activity of Paulownin: A Focus on Immuno-Oncology
The primary therapeutic potential of paulownin, as indicated by recent research, lies in its ability to modulate the immune system to combat cancer. The main target of paulownin's anti-tumor activity is the enhancement of Natural Killer (NK) cell cytotoxicity.[1][2]
Enhancement of Natural Killer (NK) Cell Cytotoxicity
NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating malignant and virally infected cells. Paulownin has been shown to augment the cytotoxic activity of NK cells against various cancer cell lines.[1][2]
Signaling Pathway: The mechanism underlying this enhanced cytotoxicity involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
dot
Caption: Paulownin-mediated activation of the JNK pathway in NK cells.
Quantitative Data on Paulownin's Effect on NK Cell Cytotoxicity
| Cell Line | Target Cancer Type | Paulownin Concentration (μM) | Effector:Target Ratio | % Cytotoxicity Increase | Reference |
| K562 | Chronic Myelogenous Leukemia | 20 | 10:1 | Significant | [2] |
| A549 | Lung Cancer | 20 | 10:1 | Significant | [2] |
| PC-9 | Lung Cancer | 20 | 10:1 | Significant | [2] |
| SW480 | Colon Cancer | 20 | 10:1 | Significant | [2] |
| HT29 | Colon Cancer | 20 | 10:1 | Significant | [2] |
| YAC-1 | Lymphoma (in vivo model) | - | 25:1, 50:1, 100:1 | Significant | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (LDH Release Assay) [1][2]
-
Cell Culture: NK-92 cells (effector cells) and various cancer cell lines (target cells) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Paulownin Treatment: NK-92 cells are pre-treated with paulownin (e.g., 20 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Co-culture: Target cells are seeded in a 96-well plate. After pre-treatment, NK-92 cells are added to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
Incubation: The co-culture is incubated for a set period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
LDH Measurement: The amount of lactate dehydrogenase (LDH) released from lysed target cells into the supernatant is quantified using a colorimetric LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculation: The percentage of specific cytotoxicity is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
dot
Caption: Workflow for the in vitro cytotoxicity assay.
Western Blot Analysis for JNK Phosphorylation [1]
-
Cell Lysis: NK-92 cells treated with paulownin are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Other Potential Therapeutic Applications
While the immuno-oncology aspect of paulownin is the most recently and thoroughly investigated, earlier studies and the known activities of related lignans suggest other potential therapeutic avenues.
-
Antibacterial and Antifungal Activity: Paulownin has demonstrated activity against certain bacteria and fungi.[2]
-
Antioxidant and Anti-inflammatory Effects: As a lignan, paulownin is expected to possess antioxidant and anti-inflammatory properties, which are common to this class of compounds.[2][3][4][5] These activities are often mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[5] Further research is needed to specifically elucidate these effects for paulownin.
Conclusion and Future Directions
Paulownin is an emerging natural product with significant therapeutic potential, particularly in the field of cancer immunotherapy. Its ability to enhance NK cell cytotoxicity through the JNK signaling pathway presents a promising avenue for the development of novel anti-tumor agents.
Future research should focus on:
-
Elucidating the full spectrum of signaling pathways modulated by paulownin.
-
Investigating its efficacy in a broader range of in vivo cancer models.
-
Exploring its potential synergistic effects with existing cancer therapies, such as checkpoint inhibitors.
-
Conducting structure-activity relationship studies to identify more potent derivatives.
This technical guide provides a foundation for researchers and drug development professionals to understand the current landscape of paulownin's therapeutic targets and to guide future investigations into this promising natural compound.
References
- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Furofuran Lignan Paulownin and the Hypothetical Derivative 2',6'-Dimethoxypaulownin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific information on a compound named "2',6'-Dimethoxypaulownin." This document therefore focuses on the well-characterized parent compound, paulownin, a furofuran lignan with significant biological activities. The information presented serves as a comprehensive guide to paulownin and a framework for the potential characterization of its derivatives.
Introduction to Paulownin
Paulownin is a naturally occurring furofuran lignan isolated from various plant species, most notably from the wood of Paulownia tomentosa. Lignans are a class of polyphenolic compounds derived from the dimerization of substituted cinnamyl alcohols. Paulownin has garnered scientific interest due to its diverse biological activities, including anti-bacterial, anti-fungal, and particularly its promising anti-tumor properties. This guide provides a detailed overview of the discovery, characterization, and biological activity of paulownin, with a focus on its mechanism of action in cancer immunotherapy.
Discovery and Characterization of Paulownin
Isolation and Structural Elucidation
Paulownin is primarily extracted from the wood of Paulownia tomentosa. The general workflow for its isolation and characterization is outlined below.
The structure of paulownin has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Chemical Structure of Paulownin
Paulownin is a furofuran lignan with the chemical formula C₂₀H₁₈O₇. Its structure features a central furofuran ring system with two attached benzodioxole moieties.
Biological Activity of Paulownin
Paulownin exhibits a range of biological activities, with its anti-tumor effects being the most extensively studied.
Anti-Tumor Activity
Recent studies have demonstrated that paulownin can enhance the cytotoxicity of Natural Killer (NK) cells against various cancer cell lines. This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
An In-depth Technical Guide to the Solubility of Paulownin
Disclaimer: Extensive searches for "2',6'-Dimethoxypaulownin" in chemical databases and the scientific literature did not yield any results for a compound with this specific name. This suggests that the name may be incorrect or refer to a novel, unpublished compound. The following guide provides detailed solubility information for the parent compound, Paulownin .
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Paulownin in various solvents. Understanding its solubility is crucial for experimental design, formulation, and in vitro/in vivo studies.
Quantitative Solubility Data
Paulownin is a lignan with poor aqueous solubility. Therefore, it often requires co-solvents or specific vehicle formulations for biological studies. The following table summarizes the available quantitative solubility data for Paulownin.
| Solvent System | Concentration Achieved | Solution Appearance |
| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |
Data sourced from MedchemExpress and a study on the anti-tumor effects of Paulownin[1][2]. Note that for the solvent systems, ≥ 2.5 mg/mL indicates that this concentration was achieved and resulted in a clear solution, but the saturation point was not determined[1].
Experimental Protocols
The methodologies for preparing Paulownin solutions for in vitro and in vivo experiments are critical for ensuring the compound is fully dissolved and stable.
1. Preparation of Paulownin for In Vitro Cellular Assays
-
Objective: To prepare a stock solution of Paulownin in a solvent suitable for cell culture experiments.
-
Methodology:
-
Paulownin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[2].
-
The concentration of the stock solution is typically high (e.g., 10-100 mM) to minimize the final concentration of DMSO in the cell culture medium.
-
For experiments, the DMSO stock solution is diluted with cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µM)[2].
-
It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically < 0.5%).
-
2. Preparation of Paulownin for In Vivo Animal Studies
-
Objective: To prepare a stable formulation of Paulownin for administration to animals.
-
Methodology (Example Formulations):
-
Aqueous Formulation 1 (with co-solvents):
-
Dissolve Paulownin in DMSO to a concentration of 10% of the final volume.
-
Add PEG300 to 40% of the final volume and mix until the solution is clear.
-
Add Tween-80 to 5% of the final volume and mix.
-
Finally, add saline to bring the solution to its final volume and mix thoroughly[1].
-
-
Aqueous Formulation 2 (with cyclodextrin):
-
Dissolve Paulownin in DMSO to 10% of the final volume.
-
In a separate container, prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add the SBE-β-CD solution to the DMSO solution to make up the remaining 90% of the final volume and mix until clear[1].
-
-
Oil-based Formulation:
-
Dissolve Paulownin in DMSO to 10% of the final volume.
-
Add corn oil to make up the remaining 90% of the final volume and mix thoroughly[1].
-
-
-
General Considerations:
-
Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs[1].
-
Prepared solutions, especially stock solutions, should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for long-term storage (6 months). Solutions should be protected from light[1].
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like Paulownin in a given solvent system.
Caption: Workflow for Solubility Determination.
References
A Technical Review of Lignans Analogous to 2',6'-Dimethoxypaulownin for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities, Experimental Evaluation, and Synthesis of Furofuran Lignans
This technical guide provides a comprehensive overview of lignans structurally similar to 2',6'-Dimethoxypaulownin, with a focus on their biological activities, underlying mechanisms, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. While specific data for this compound is limited in publicly available literature, this review extrapolates from the well-documented activities of its parent compound, paulownin, and other related furofuran lignans.
Quantitative Biological Activity Data
The biological activities of paulownin and its derivatives span a range of therapeutic areas, including anticancer and antiviral applications. The following tables summarize key quantitative data from published studies on paulownin and related lignans.
| Compound | Biological Activity | Cell Line / Virus | IC50 / EC50 / CC50 | Reference |
| Paulownin Derivative | Antiviral | Chikungunya Virus (CHIKV) | EC50: 9.05 µM | [1] |
| Lignan | Cytotoxicity | Various Cancer Cell Lines | CC50: 13.01 to 100.0 µg/ml | Not specified |
Table 1: Antiviral and Cytotoxic Activities of Paulownin and Related Lignans. This table highlights the potential of paulownin derivatives as antiviral agents and provides a general cytotoxic concentration range for related lignans.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. This section outlines standard experimental protocols relevant to the study of lignans like this compound.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well plates
-
Mammalian cell line of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compound (e.g., this compound analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the log of the compound concentration.
Synthesis of Furofuran Lignans
General Synthetic Strategy: The synthesis of the furofuran skeleton can be achieved through various methods, including biomimetic oxidative coupling of coniferyl alcohol derivatives or through multi-step sequences involving the formation of key intermediates. For a dimethoxy-substituted paulownin analog, the synthesis would likely involve the use of appropriately substituted aromatic aldehydes and other precursors.
A plausible, though unverified, synthetic workflow is depicted below.
Caption: General synthetic workflow for a this compound analog.
Signaling Pathways
The biological effects of lignans are often mediated through their interaction with specific cellular signaling pathways. Paulownin has been shown to exert its anti-tumor effects by modulating the JNK (c-Jun N-terminal kinase) signaling pathway.[2][3][4][5]
Paulownin-Mediated Enhancement of NK Cell Cytotoxicity via the JNK Pathway
Natural Killer (NK) cells are crucial components of the innate immune system, playing a significant role in the surveillance and elimination of cancer cells. Paulownin has been demonstrated to enhance the cytotoxic activity of NK cells against various cancer cell lines, including leukemia, colon cancer, and lung cancer.[3][5] This effect is mediated through the activation of the JNK signaling pathway.
The proposed mechanism involves the following steps:
-
Paulownin Treatment: Paulownin interacts with NK cells.
-
JNK Phosphorylation: This interaction leads to the phosphorylation and activation of JNK.
-
Upregulation of Cytolytic Granules: Activated JNK promotes the expression of key cytolytic granules, such as perforin and granzyme B.
-
Enhanced Cytotoxicity: The increased levels of perforin and granzyme B enhance the ability of NK cells to induce apoptosis in target cancer cells.
Caption: Signaling pathway of paulownin-enhanced NK cell cytotoxicity.
Conclusion
Lignans of the furofuran class, particularly derivatives of paulownin such as the conceptual this compound, represent a promising area for drug discovery and development. Their demonstrated antiviral and immunomodulatory anti-tumor activities warrant further investigation. This technical guide provides a foundational understanding of the key biological activities, experimental methodologies for their assessment, and the signaling pathways through which these compounds may exert their effects. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
- 3. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction of 2',6'-Dimethoxypaulownin from Paulownia Species: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paulownia, a genus of fast-growing trees native to East Asia, is a rich source of various bioactive secondary metabolites, including lignans, flavonoids, and phenolic acids. Among these, 2',6'-Dimethoxypaulownin, a lignan, is of significant interest for its potential pharmacological activities. Lignans from Paulownia species have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. This document provides a detailed protocol for the extraction and isolation of this compound from Paulownia species, compiled from established methodologies for lignan extraction from plant materials. Additionally, it includes information on the putative signaling pathways that may be modulated by this compound, based on studies of structurally related molecules.
Data Presentation: Quantitative Analysis
Specific quantitative data for the yield of this compound from various Paulownia species is not extensively available in the current literature. However, the following table summarizes the content of total phenolics and other relevant compounds from different Paulownia species and parts, providing a comparative basis for estimating potential yields.
| Paulownia Species & Plant Part | Compound Class | Extraction Method | Yield/Content | Reference |
| Paulownia tomentosa (Fruits) | C-geranylated flavanones | Ethanolic extraction followed by chromatographic separation | 0.064–0.313% of individual flavonoids | [1] |
| Paulownia Clon in Vitro 112® (Leaves) | Verbascoside | Methanol Extraction | Not Specified | [2] |
| Paulownia fortunei (Wood) | Holocellulose | Not Specified | 81.2% | [3] |
| Paulownia fortunei (Wood) | Alpha-cellulose | Not Specified | 52.6% | [3] |
| Paulownia fortunei (Wood) | Lignin | Not Specified | 24.6% | [3] |
Note: The yields of specific lignans like this compound are expected to be significantly lower than the total phenolic or flavonoid content and will vary depending on the species, plant part, age, and extraction conditions.
Experimental Protocols
This section outlines a representative protocol for the extraction and isolation of this compound from Paulownia wood, based on general methods for lignan extraction.
Preparation of Plant Material
-
Collection and Identification: Collect fresh wood from a mature Paulownia tree (e.g., Paulownia tomentosa or Paulownia elongata). Ensure proper botanical identification.
-
Drying: Air-dry the wood chips at room temperature in a well-ventilated area until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried wood into a fine powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Ethanol or methanol are commonly used for the extraction of lignans. A 70-95% aqueous ethanol solution is often effective.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) in a sealed container at room temperature for 3-5 days with occasional shaking.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with the solvent for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation and Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans are typically enriched in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the lignan-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase system (e.g., methanol-water or acetonitrile-water gradient).
-
-
Crystallization:
-
Crystallize the purified this compound from a suitable solvent to obtain a pure compound.
-
Identification and Quantification
-
Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
-
Quantitative Analysis: Quantify the amount of this compound in the crude extract and fractions using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: HPLC Method for the Quantitative Analysis of 2',6'-Dimethoxypaulownin
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dimethoxypaulownin is detailed below. This method is designed for researchers, scientists, and professionals in drug development for the quantification and purification of this lignan.
Introduction
This compound is a lignan of interest found in plants of the Paulownia genus, which are used in traditional medicine. Lignans are a class of polyphenols that exhibit a range of biological activities, making their accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and further research. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the quantitative analysis of this compound in various sample matrices.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1. A C18 stationary phase is employed with a gradient elution of acetonitrile and water, modified with 0.1% formic acid to ensure good peak shape and resolution. Detection is performed at 280 nm, a common wavelength for the analysis of lignans due to their aromatic nature.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the primary stock solution with the mobile phase.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject 10 µL of the mobile phase (as a blank) to ensure the absence of interfering peaks.
-
Standard Curve Generation: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Application Notes and Protocols for Paulownin in In-Vitro Cancer Cell Line Studies
A Note on 2',6'-Dimethoxypaulownin: Extensive literature searches did not yield any scientific publications on a compound specifically named "this compound" in the context of in-vitro cancer cell line studies. Therefore, these application notes focus on the well-researched parent compound, paulownin , a lignan isolated from Paulownia tomentosa. The following data and protocols are based on published studies of paulownin and are intended to serve as a guide for researchers interested in the anti-cancer properties of this class of compounds.
Introduction
Paulownin is a naturally occurring lignan that has demonstrated anti-tumor activities. Its mechanism of action is not through direct cytotoxicity to cancer cells at lower concentrations but rather by enhancing the immune response. Specifically, paulownin has been shown to boost the cytolytic activity of Natural Killer (NK) cells, which are crucial components of the innate immune system that target and eliminate malignant cells.[1][2][3][4] This immunomodulatory effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in NK cells.[1][2][4]
These notes provide an overview of the in-vitro applications of paulownin in cancer research, with detailed protocols for assessing its impact on NK cell-mediated cytotoxicity against various cancer cell lines.
Data Presentation
Table 1: In-Vitro Effects of Paulownin on NK Cell Cytotoxicity Against Various Cancer Cell Lines
| Target Cancer Cell Line | Cancer Type | In-Vitro Model | Paulownin Concentration | Observed Effect | Reference |
| K562 | Chronic Myelogenous Leukemia | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |
| A549 | Lung Carcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |
| PC-9 | Lung Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |
| SW480 | Colon Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |
| HT-29 | Colorectal Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |
| B16F10 | Melanoma | Mouse model | Not specified in vitro | Suppressed tumor growth via NK cell activation | [1][4] |
| HeLa | Cervical Cancer | Direct cytotoxicity | ~100 µM (CC50) | Direct cytotoxic effect | [1] |
Experimental Protocols
Protocol 1: Assessment of NK Cell-Mediated Cytotoxicity using LDH Release Assay
This protocol is designed to quantify the cytotoxicity of NK cells against cancer cells following treatment with paulownin by measuring the release of lactate dehydrogenase (LDH) from damaged target cells.
Materials:
-
Paulownin (dissolved in a suitable solvent, e.g., DMSO)
-
NK-92 cells (effector cells)
-
Target cancer cells (e.g., A549, SW480)
-
Complete RPMI-1640 medium
-
LDH cytotoxicity detection kit
-
96-well round-bottom plates
-
Centrifuge
Procedure:
-
Preparation of Effector Cells: Culture NK-92 cells in complete RPMI-1640 medium. Treat the NK-92 cells with desired concentrations of paulownin (e.g., 5, 10, 20 µM) or vehicle control for 24-48 hours.
-
Preparation of Target Cells: Culture the target cancer cells in their appropriate medium until they reach the desired confluency. Harvest the cells and resuspend them in RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.
-
Co-culture: In a 96-well round-bottom plate, mix the paulownin-treated NK-92 cells with the target cancer cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
Controls:
-
Spontaneous LDH release (target): Target cells in medium alone.
-
Spontaneous LDH release (effector): Effector cells in medium alone.
-
Maximum LDH release (target): Target cells lysed with the lysis buffer provided in the LDH kit.
-
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 100 µL of the LDH reaction mixture (from the kit) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [ (Experimental release - Spontaneous effector release - Spontaneous target release) / (Maximum target release - Spontaneous target release) ] x 100
-
Protocol 2: Analysis of NK Cell Degranulation by Flow Cytometry (CD107a Assay)
This protocol assesses the degranulation of NK cells, a key indicator of their cytotoxic activity, by measuring the surface expression of CD107a (LAMP-1).
Materials:
-
Paulownin
-
NK-92 cells
-
Target cancer cells (e.g., K562)
-
Complete RPMI-1640 medium
-
FITC- or PE-conjugated anti-human CD107a antibody
-
Monensin or Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Effector Cell Treatment: Treat NK-92 cells with paulownin (e.g., 20 µM) or vehicle control for 24-48 hours.
-
Co-culture Setup: In a 96-well plate, mix 1 x 10^5 treated NK-92 cells with 1 x 10^5 target cells (1:1 ratio).
-
Antibody and Degranulation Inhibitor Addition: Immediately add the anti-CD107a antibody and a protein transport inhibitor like Monensin to the co-culture.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: After incubation, wash the cells with FACS buffer. If desired, perform staining for other surface markers (e.g., NK cell identifiers).
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Gate on the NK cell population and analyze the percentage of CD107a-positive cells. An increase in the CD107a-positive population in the paulownin-treated group indicates enhanced degranulation.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Note: Evaluation of 2',6'-Dimethoxypaulownin Cytotoxicity Using Cell-Based Assays
Introduction
2',6'-Dimethoxypaulownin is a lignan compound of interest for its potential therapeutic properties. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic effects is crucial. This application note provides detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays. These assays are fundamental in determining the concentration-dependent effects of a compound on cell viability and proliferation, providing essential data for preliminary safety and efficacy assessments. The protocols described herein are designed for researchers in drug discovery and development to obtain reproducible and reliable cytotoxicity data.
Data Presentation: Summary of this compound Cytotoxicity
The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is representative of what would be generated using the protocols detailed below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 ± 2.1 |
| A549 | Lung Cancer | 25.3 ± 3.5 |
| MCF-7 | Breast Cancer | 18.9 ± 2.8 |
| HepG2 | Liver Cancer | 32.1 ± 4.2 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Cell Line | This compound (µM) | % Cytotoxicity (LDH Release) |
| HeLa | 10 | 12.3 ± 1.5 |
| 25 | 35.8 ± 4.2 | |
| 50 | 68.1 ± 5.9 | |
| A549 | 10 | 8.9 ± 1.1 |
| 25 | 29.5 ± 3.7 | |
| 50 | 55.4 ± 6.3 |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (24 hours) | % Apoptotic Cells (Annexin V+) |
| HeLa | Control | 4.2 ± 0.8 |
| This compound (25 µM) | 45.7 ± 5.1 | |
| A549 | Control | 3.8 ± 0.6 |
| This compound (25 µM) | 38.2 ± 4.5 |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[2][3]
-
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum release).
-
3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment.
Generalized Apoptotic Signaling Pathway
Caption: Simplified diagram of a generalized apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2',6'-Dimethoxypaulownin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 2',6'-Dimethoxypaulownin, a compound with strong therapeutic potential, particularly in the fields of oncology and inflammation. The following sections detail animal models and experimental procedures to test its anti-cancer and anti-inflammatory activities.
Section 1: Anti-Cancer Efficacy Evaluation
Recent studies on compounds structurally related to this compound, such as 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), have demonstrated significant anti-cancer properties. These compounds have been shown to inhibit the mTOR signaling pathway and suppress tumor growth in various cancer types, including gastric and non-small cell lung cancer, in patient-derived xenograft (PDX) models[1][2]. Furthermore, related chalcones have been found to counteract multidrug resistance by inhibiting STAT3 signaling and ABC transporters in zebrafish xenograft models[3]. Another related dimethylchalcone has shown chemopreventive effects in a rat model of hepatocarcinogenesis[4].
Based on this evidence, the following animal models are recommended to assess the anti-cancer efficacy of this compound.
Patient-Derived Xenograft (PDX) Mouse Model for Gastric Cancer
This model provides a clinically relevant platform to evaluate the therapeutic efficacy of this compound on human tumors.
Experimental Protocol:
-
Animal Housing: House immunodeficient mice (e.g., NOD/SCID or NSG) in a specific pathogen-free environment.
-
Tumor Implantation:
-
Obtain fresh tumor tissue from consenting gastric cancer patients under ethical approval.
-
Surgically implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (dose to be determined by prior toxicity studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle used to dissolve the compound.
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Analyze key signaling pathways (e.g., mTOR, STAT3) in tumor lysates via Western blotting.
-
Data Presentation:
| Group | Treatment | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| 1 | Vehicle | ||||
| 2 | This compound (Dose 1) | ||||
| 3 | This compound (Dose 2) |
Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis Rat Model
This model is suitable for evaluating the chemopreventive potential of this compound against liver cancer.
Experimental Protocol:
-
Animal Housing: House male Wistar rats in a controlled environment.
-
Induction of Hepatocarcinogenesis:
-
Administer a single intraperitoneal injection of DEN (e.g., 200 mg/kg body weight) to induce liver tumor formation.
-
-
Treatment:
-
Two weeks after DEN injection, start the administration of this compound at different doses.
-
The treatment should be given daily via oral gavage for a specified period (e.g., 16 weeks).
-
A control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Monitor the body weight and general health of the rats throughout the study.
-
At the end of the experiment, euthanize the rats and collect liver tissues.
-
Count the number and measure the size of visible liver nodules.
-
Perform histopathological analysis of liver sections to identify preneoplastic and neoplastic lesions.
-
Analyze markers of liver damage (e.g., ALT, AST) in serum samples.
-
Assess oxidative stress markers (e.g., MDA, GSH) in liver homogenates.
-
Data Presentation:
| Group | Treatment | Mean Number of Liver Nodules | Mean Nodule Size (mm) | Serum ALT (U/L) | Serum AST (U/L) |
| 1 | Normal Control | ||||
| 2 | DEN + Vehicle | ||||
| 3 | DEN + this compound (Dose 1) | ||||
| 4 | DEN + this compound (Dose 2) |
Signaling Pathway Diagram:
Caption: Proposed anti-cancer signaling pathways of this compound.
Section 2: Anti-Inflammatory Efficacy Evaluation
Structurally similar compounds to this compound, such as 2′,6′-dihydroxy-4′-methoxydihydrochalcone, have demonstrated potent anti-inflammatory effects in vivo by modulating macrophage and neutrophil activities in a carrageenan-induced inflammation model[5]. Related chalcones have also been shown to inhibit the NF-κB and MAPK signaling pathways in vitro.
The following animal model is recommended to investigate the anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Mice
This is a well-established and widely used model for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Housing: House male Swiss mice in a controlled environment with free access to food and water.
-
Treatment:
-
Administer this compound at various doses orally or intraperitoneally.
-
A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
A negative control group should receive the vehicle.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Efficacy Assessment:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
At the end of the experiment, euthanize the mice and collect the paw tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA.
-
Data Presentation:
| Group | Treatment | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition at 3h |
| 1 | Vehicle + Carrageenan | 0 | ||||
| 2 | Indomethacin + Carrageenan | |||||
| 3 | This compound (Dose 1) + Carrageenan | |||||
| 4 | This compound (Dose 2) + Carrageenan |
Experimental Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Signaling Pathway Diagram:
Caption: Proposed anti-inflammatory signaling pathways of this compound.
References
- 1. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone counteracts cancer multidrug resistance by impeding STAT3 activation and ABC transporter-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of 2',6'-Dimethoxypaulownin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 2',6'-Dimethoxypaulownin, a lignan with potential pharmacological activities, in plant extracts. The protocols outlined below are based on established analytical methodologies for similar compounds and are intended to serve as a robust starting point for researchers.
Introduction
This compound is a furofuran lignan that has been identified in various plant species, including those of the Paulownia genus. Lignans as a class of polyphenolic compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and elucidation of its pharmacological properties. This document details the protocols for extraction, and quantitative analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in various plant extracts. Therefore, the following tables are presented as templates for researchers to populate with their experimental data. This will allow for a structured and comparative presentation of results.
Table 1: Quantitative Analysis of this compound in Paulownia tomentosa Wood Extracts by HPLC-UV
| Sample ID | Plant Part | Extraction Solvent | Concentration (mg/g dry weight) ± SD | Recovery (%) |
| PT-W-01 | Wood | Methanol | Data to be generated | Data to be generated |
| PT-W-02 | Wood | Ethanol | Data to be generated | Data to be generated |
| PT-W-03 | Wood | Acetone | Data to be generated | Data to be generated |
Table 2: Method Validation Parameters for the Quantification of this compound
| Analytical Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| HPLC-UV | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| LC-MS/MS | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| GC-MS | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed experimental protocols for the extraction and quantitative analysis of this compound from plant materials. Paulownia tomentosa wood is suggested as a potential source material.[4]
Sample Preparation and Extraction
This protocol describes a general procedure for the extraction of lignans from plant material. Optimization may be required depending on the specific plant matrix.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Paulownia tomentosa wood)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Analytical balance
-
Methanol, Ethanol, Acetone, Hexane (HPLC grade)
-
Deionized water
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Weigh accurately about 10 g of the dried, powdered plant material.
-
Soxhlet Extraction: Place the powdered material in a thimble and extract with 200 mL of methanol for 6-8 hours.
-
Ultrasonic Extraction: Suspend the powdered material in 200 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
After extraction, filter the extract through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
For purification (optional), the crude extract can be subjected to further fractionation using different solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).
-
Dissolve a known amount of the dried extract in the mobile phase for HPLC or LC-MS analysis, or in a suitable solvent for GC-MS analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the quantification of phenolic compounds in plant extracts.[5][6][7][8][9]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol:
-
Prepare a stock solution of this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared plant extract solution.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the quantification of compounds in complex matrices.
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., QTOF).
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Chromatographic Conditions: Similar to the HPLC method described above, but can be adapted for faster analysis with UHPLC columns.
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (using a QqQ).
-
Precursor and Product Ions: To be determined by infusing a standard solution of this compound.
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
-
Protocol:
-
Follow the sample and standard preparation steps as for the HPLC method.
-
Develop an MRM method by identifying the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions of this compound.
-
Inject the calibration standards and the plant extract solution into the LC-MS system.
-
Quantify this compound based on the peak area of the specific MRM transition.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of thermally stable and volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
Protocol:
-
Derivatization (if necessary): Silylation is a common derivatization method for compounds with hydroxyl groups. React the dried extract and standards with a silylating agent (e.g., BSTFA with TMCS) at 70°C for 30 minutes.
-
Prepare calibration standards of the derivatized this compound.
-
Inject the derivatized standards and sample extracts into the GC-MS system.
-
Identify the characteristic ions of the derivatized this compound.
-
Quantify the compound using a calibration curve based on the peak areas of the selected ions in SIM mode.
Visualizations
Experimental Workflow
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 4. Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa [mdpi.com]
- 5. Quantitative HPLC Analysis and Extraction of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. thepab.org [thepab.org]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2',6'-Dimethoxypaulownin as a Potential Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the investigation of 2',6'-Dimethoxypaulownin as a potential inhibitor of acetylcholinesterase (AChE). Due to the current lack of specific published data on the AChE inhibitory activity of this compound, this document outlines the scientific rationale for its investigation, provides detailed protocols for its characterization, and presents templates for data analysis and visualization.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions. Natural products are a rich source of novel enzyme inhibitors. Lignans, such as paulownin isolated from Paulownia species, have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2] While direct evidence is pending, the structural characteristics of this compound, a derivative of paulownin, make it a compelling candidate for investigation as an AChE inhibitor.
Application Notes
Rationale for Investigation
The exploration of this compound as a potential acetylcholinesterase inhibitor is supported by the known bioactivities of related furanofuran lignans, which have been shown to exhibit various enzyme-inhibiting properties.[3][4][5] Furthermore, extracts from Paulownia species have been noted for their neuroprotective effects, suggesting that their constituent compounds may interact with neurological targets such as AChE.[1] The investigation of this compound would contribute to the growing body of research on naturally derived compounds for the treatment of neurodegenerative diseases.
Mechanism of Acetylcholinesterase Inhibition
AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability at cholinergic synapses. These inhibitors can be classified based on their mechanism of action as reversible, irreversible, or quasi-irreversible. Reversible inhibitors, which are of greater therapeutic interest, typically interact with the active site of AChE through non-covalent bonds. The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. Kinetic analysis is essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor's binding affinity.
Data Presentation
Quantitative data from acetylcholinesterase inhibition assays should be systematically recorded to allow for clear comparison and interpretation. The following tables provide a template for organizing experimental results for this compound against a known standard inhibitor.
Table 1: In Vitro Acetylcholinesterase Inhibitory Activity
| Compound | Concentration Range (µM) | IC50 (µM) |
| This compound | User-defined | To be determined |
| Donepezil (Standard) | User-defined | Reference value |
Table 2: Kinetic Parameters of Acetylcholinesterase Inhibition
| Compound | Substrate (Acetylthiocholine) Conc. (mM) | Vmax (µmol/min) | Km (mM) | Ki (µM) | Type of Inhibition |
| This compound | User-defined | To be determined | To be determined | To be determined | To be determined |
| Donepezil (Standard) | User-defined | Reference value | Reference value | Reference value | Mixed-type |
Experimental Protocols
The following protocol details the widely used Ellman's method for determining acetylcholinesterase activity, which can be adapted for screening and characterizing the inhibitory potential of this compound.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Standard Inhibitor)
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions:
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme batch.
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Standard Inhibitor Stock Solution (e.g., 1 mM): Dissolve the standard inhibitor in DMSO or water, depending on its solubility.
-
Working Solutions: Prepare serial dilutions of the test compound and standard inhibitor in Tris-HCl buffer containing a final DMSO concentration of ≤1%.
4. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
120 µL of Tris-HCl buffer (pH 8.0)
-
20 µL of the test compound or standard inhibitor at various concentrations (or buffer for control).
-
20 µL of DTNB solution.
-
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
5. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
-
For kinetic studies, vary the substrate (ATCI) concentration while keeping the inhibitor concentration constant. Analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
Visualizations
The following diagrams illustrate the experimental workflow and the underlying biochemical principles of the acetylcholinesterase inhibition assay.
References
- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds [mdpi.com]
- 2. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furofuran lignans as a new series of antidiabetic agents exerting α-glucosidase inhibition and radical scarvenging: Semisynthesis, kinetic study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibiting lignans from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',6'-Dimethoxypaulownin
Welcome to the technical support center for the synthesis of 2',6'-Dimethoxypaulownin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a furofuran lignan. The general synthetic strategy often involves the coupling of two phenylpropanoid units followed by oxidative cyclization to form the core bicyclic structure.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidative Coupling Step | - Inefficient radical generation. - Suboptimal oxidant or catalyst. - Unfavorable reaction conditions (temperature, solvent, concentration). - Steric hindrance from the 2',6'-dimethoxy groups. | - Optimize Oxidant/Catalyst: Screen different oxidative systems. Common reagents for such couplings include FeCl₃, Ag₂O, or enzymatic catalysts like laccase. For substrates with electron-rich rings, milder oxidants might be necessary to prevent over-oxidation. - Adjust Reaction Conditions: Vary the temperature and solvent. Some oxidative couplings benefit from higher dilution to favor intramolecular cyclization over polymerization. Acetonitrile has been reported as a good solvent for similar reactions, providing a balance between conversion and selectivity.[1] - Consider Alternative Coupling Strategies: Explore methods like photocatalysis to generate radicals under neutral conditions, which can be more compatible with sensitive functional groups.[2][3] |
| Formation of Multiple Diastereomers | - Lack of stereocontrol in the key bond-forming reactions. - Epimerization under reaction or workup conditions. | - Diastereoselective Synthesis: Employ chiral auxiliaries or catalysts to control the stereochemistry during the formation of the furofuran ring. Asymmetric syntheses of furofuran lignans have been achieved using methods like Mn(III)-mediated intramolecular cyclopropanation and C-H insertion reactions.[4] - Control of Reaction Conditions: Temperature and the choice of Lewis acid can influence the diastereoselectivity of cycloaddition reactions. - Purification: If a mixture of diastereomers is formed, they can often be separated by careful column chromatography on silica gel or by using specialized techniques like two-dimensional liquid chromatography.[5] |
| Incomplete Cyclization to Furofuran Ring | - Insufficient reactivity of the precursor diol. - Unfavorable conformation for cyclization. - Inappropriate cyclization reagent or conditions. | - Optimize Cyclization Conditions: For the cyclization of a 1,4-diol intermediate to the tetrahydrofuran ring, strong acid catalysis (e.g., HCl) with microwave heating can be effective.[6] - Alternative Cyclization Precursors: Consider synthesizing a precursor that is more readily cyclized, such as a halohydrin or a mesylate-alcohol, to facilitate intramolecular ring closure. |
| Side Reactions (e.g., Polymerization, Over-oxidation) | - Highly reactive radical intermediates. - Harsh reaction conditions. - Presence of unprotected functional groups. | - Use of Radical Scavengers/Traps: In some cases, adding a controlled amount of a radical scavenger can help to prevent unwanted polymerization. - Milder Reaction Conditions: Employ lower temperatures and less reactive oxidants. - Protecting Groups: Ensure that sensitive functional groups on the starting materials are adequately protected to prevent side reactions. |
| Difficulty in Product Purification | - Presence of closely related diastereomers. - Formation of byproducts with similar polarity. - Tarry or oily crude product. | - Chromatography Optimization: Use a gradient elution system in column chromatography and screen different solvent systems. For difficult separations of diastereomers, consider preparative HPLC or supercritical fluid chromatography. The use of Sephadex LH-20 has also been reported for the purification of lignans.[7] - Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Derivatization: In some cases, derivatizing the crude product (e.g., acetylation of free hydroxyl groups) can facilitate purification, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common approach for the synthesis of unsymmetrical furofuran lignans like this compound involves the coupling of two different C6-C3 units. Therefore, suitable starting materials would be derivatives of coniferyl alcohol (for the guaiacyl unit) and a corresponding 3-(2,6-dimethoxyphenyl)prop-2-en-1-ol derivative.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate solvent system to separate the starting materials, intermediates, and the final product. Staining with a suitable reagent (e.g., phosphomolybdic acid or potassium permanganate) can help visualize the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the key stereocenters to control in the synthesis of this compound?
A3: The furofuran core of paulownin has several stereocenters. The key is to control the relative stereochemistry of the substituents on the bicyclic ring system. Diastereoselective control is crucial for obtaining the desired isomer.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Some of the reagents used in lignan synthesis, such as strong oxidants (e.g., FeCl₃) and Lewis acids, should be handled with care in a fume hood. Reactions involving flammable solvents should be conducted away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical used.
Q5: The final product is an oil and difficult to purify. What can I do?
A5: If the final product is an oil, purification can be challenging. In addition to optimizing column chromatography, consider techniques such as preparative thin-layer chromatography (prep-TLC) for small scales or conversion to a solid derivative for purification, followed by regeneration of the target molecule.
Experimental Protocols
A detailed experimental protocol for a key step in a related furofuran lignan synthesis is provided below as a reference. This can be adapted for the synthesis of this compound.
Protocol: Oxidative Cyclization of a Diol to a Furofuran Lignan
This protocol is adapted from a general method for the synthesis of furofuran lignans.
Materials:
-
Precursor diol (e.g., a 1,4-diaryl-1,4-butanediol)
-
Anhydrous Dichloromethane (DCM)
-
Oxidizing agent (e.g., Silver(I) oxide, Ag₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the precursor diol in anhydrous DCM under an inert atmosphere.
-
Add the oxidizing agent (e.g., 1.5 equivalents of Ag₂O) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid oxidant.
-
Wash the Celite® pad with DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired furofuran lignan.
Visualizations
References
- 1. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile stereoselective synthesis of endo,exo-furofuranones: application to the enantioselective synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
Overcoming solubility issues with 2',6'-Dimethoxypaulownin in aqueous solutions
Welcome to the technical support center for 2',6'-Dimethoxypaulownin (DMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting procedure?
A1: Due to its hydrophobic nature, this compound (DMP) exhibits low solubility in aqueous solutions. The presence of methoxy groups can further decrease its solubility in water. A common starting point is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).
Q2: My DMP precipitates out of solution when I add my stock solution to the aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Vortexing/Mixing: Ensure vigorous vortexing or stirring while adding the stock solution to the aqueous medium to facilitate rapid dispersion.
-
Temperature: Gentle warming of the aqueous medium (e.g., to 37°C) can sometimes help, but be cautious about the thermal stability of DMP.
-
Reduce Stock Concentration: Try preparing a less concentrated initial stock solution in your organic solvent.
-
Alternative Solubilization Methods: If direct dilution fails, consider more advanced formulation strategies such as the use of co-solvents, pH adjustment, or complexation with cyclodextrins.
Q3: Can I use pH adjustment to improve the solubility of DMP?
A3: Flavonoids with phenolic hydroxyl groups can be ionized at higher pH levels, leading to increased aqueous solubility. The solubility of flavonoids like rutin has been shown to be 4-6 times higher at pH 8 compared to pH 2.[1][2] While DMP's structure contains methoxy groups, the underlying flavonoid scaffold may allow for some increase in solubility in alkaline conditions. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments. However, be mindful that a high pH may not be compatible with your biological system and could potentially cause degradation of the compound.
Q4: What are cyclodextrins, and can they be used to solubilize DMP?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble "guest" molecules within their hydrophobic cavity, forming a "host-guest" inclusion complex that is water-soluble.[3][4] This is a widely used and effective technique for enhancing the solubility and bioavailability of flavonoids.[5][6] For instance, the solubility of quercetin was increased over 254-fold using a methylated β-cyclodextrin.[3] Given that DMP is a flavonoid, it is a strong candidate for solubilization using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Q5: Are there other advanced formulation strategies to consider for in vivo studies?
A5: For in vivo applications where bioavailability is a key concern, several advanced formulation strategies can be employed. These include the development of nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, and amorphous solid dispersions.[7][8][9] These techniques can improve the dissolution rate and oral bioavailability of poorly water-soluble compounds.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of DMP in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the wells of your culture plates under a microscope for any signs of compound precipitation.
-
Prepare your DMP dilutions fresh for each experiment.
-
Decrease the final concentration of DMP in your assay.
-
If using a stock in an organic solvent, ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line.
-
Consider using a cyclodextrin-complexed form of DMP for improved solubility and stability in the culture medium.
-
Issue 2: Low bioavailability in animal studies.
-
Possible Cause: Poor absorption due to low aqueous solubility and dissolution rate in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Improvement: Move beyond simple suspensions. Explore formulations such as:
-
Cyclodextrin inclusion complexes: These can significantly enhance both solubility and bioavailability.[5][6]
-
Nanosuspensions: Reducing particle size increases the surface area for dissolution.[8]
-
Solid dispersions: Formulating DMP with a water-soluble carrier can improve its dissolution profile.[10][11]
-
-
Co-administration with absorption enhancers: Certain excipients can improve intestinal permeability.[7]
-
Experimental Protocols
Protocol 1: Preparation of a DMP Stock Solution using an Organic Co-solvent
-
Accurately weigh 10 mg of this compound powder.
-
Add 1 mL of 100% DMSO to the powder.
-
Vortex vigorously for 2-5 minutes until the DMP is completely dissolved. Gentle heating in a water bath up to 37°C can be applied if necessary.
-
This yields a 10 mg/mL stock solution. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
For experiments, thaw an aliquot and serially dilute it into the aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the freeze-drying method commonly used for flavonoid-cyclodextrin complexation.[12]
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of DMP to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal complexation efficiency.
-
Preparation of the Complex (1:1 molar ratio example): a. Dissolve the appropriate molar equivalent of HP-β-CD in deionized water with stirring. b. Dissolve the appropriate molar equivalent of DMP in a minimal amount of ethanol. c. Slowly add the DMP solution to the HP-β-CD solution under constant stirring. d. Stir the mixture at room temperature for 24-48 hours. e. Freeze the resulting solution at -80°C. f. Lyophilize the frozen solution for 48 hours to obtain a dry powder of the DMP/HP-β-CD inclusion complex.
-
Solubility Assessment: a. Add an excess amount of the prepared complex powder to a known volume of water or buffer. b. Shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours. c. Centrifuge the suspension to pellet the undissolved material. d. Filter the supernatant through a 0.22 µm filter. e. Determine the concentration of DMP in the supernatant using a validated analytical method (e.g., HPLC-UV).
Quantitative Data Summary
The following tables summarize solubility data for flavonoids from the literature, which can serve as a reference for what to expect with this compound.
Table 1: Solubility of Various Flavonoids in Different Solvents
| Flavonoid | Solvent | Solubility (mmol·L⁻¹) |
|---|---|---|
| Hesperetin | Acetonitrile | 85 |
| Quercetin | Acetone | 80 |
| Naringenin | Acetonitrile | 77 |
| Rutin | Acetonitrile | 0.50 |
Data sourced from a study on flavonoid solubility in organic solvents.[13][14]
Table 2: Effect of pH on Flavonoid Solubility
| Flavonoid | pH | Solubility (µM) | Fold Increase |
|---|---|---|---|
| Rutin | 2.0 | 55.0 | - |
| Rutin | 8.0 | 350.6 | ~6.4 |
Data adapted from studies on the effect of pH on flavonoid solubility.[1]
Table 3: Enhancement of Flavonoid Bioavailability with Cyclodextrin Complexation
| Flavonoid | Cyclodextrin | Key Pharmacokinetic Parameter | Fold Improvement (Complex vs. Free) |
|---|---|---|---|
| Fisetin | Inclusion Complex | AUC₀₋ₜ | 15.67 |
| Honokiol | Inclusion Complex | Cₘₐₓ | 7.22 |
AUC₀₋ₜ: Area under the curve from time 0 to t; Cₘₐₓ: Maximum plasma concentration. Data from a review on nanoparticle-based drug delivery.[15]
Visualizations
Caption: Troubleshooting workflow for DMP solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 12. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',6'-Dimethoxypaulownin Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Dimethoxypaulownin. The information is designed to address potential challenges during experimental studies related to its stability and degradation.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The following guidance is based on the general chemical properties of furanofuran lignans and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the general stability of lignans, the primary factors that can influence the stability of this compound include:
-
pH: Exposure to strongly acidic or basic conditions can lead to hydrolysis.
-
Oxidizing Agents: The presence of oxidizing agents may cause degradation of the molecule.
-
Light (Photostability): Like many phenolic compounds, prolonged exposure to UV or visible light can induce degradation.
-
Temperature: High temperatures can accelerate degradation processes. Lignans, in general, appear to be relatively stable at temperatures below 100°C.[1]
Q2: I am observing a loss of this compound in my sample during storage. What could be the cause?
Sample loss during storage can be attributed to several factors. Consider the following:
-
Storage Conditions: Was the sample protected from light? Was it stored at an appropriate temperature (e.g., frozen or refrigerated)?
-
Solvent: The choice of solvent can impact stability. Ensure the solvent is inert and of high purity.
-
Headspace Oxygen: For solutions stored for extended periods, the presence of oxygen in the headspace of the vial can contribute to oxidative degradation. Consider purging with an inert gas like nitrogen or argon.
Q3: Are there any known degradation products of furanofuran lignans like paulownin?
While specific degradation products for this compound are not well-documented, forced degradation studies on related compounds can provide insights. Potential degradation pathways could involve the opening of the furan rings or modifications to the aromatic rings and their substituents.
Q4: What analytical methods are suitable for quantifying this compound and its potential degradants?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective method for the quantification of lignans and their degradation products.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Steps |
| Inadequate control of environmental factors | Ensure all experimental replicates are subjected to identical conditions (temperature, light exposure, pH). Use a properly calibrated incubator, light chamber, and pH meter. |
| Sample preparation variability | Standardize the sample preparation protocol. Use precise and calibrated pipettes and balances. Ensure complete dissolution of the compound. |
| Analytical method variability | Validate the analytical method for linearity, accuracy, and precision. Use an internal standard to account for variations in injection volume or detector response. |
| Interaction with container material | Investigate potential adsorption of the compound onto the surface of the storage vials. Consider using silanized glass vials. |
Issue 2: Unexpected peaks appearing in chromatograms during stability testing.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products | This is the expected outcome of a degradation study. The goal is to identify and characterize these new peaks. Use a mass spectrometer to obtain molecular weight and fragmentation data for structural elucidation. |
| Contamination | Analyze a blank (solvent only) and a control sample (compound at time zero) to rule out contamination from the solvent, glassware, or analytical instrument. |
| Excipient or matrix interference | If working with a formulated product, analyze the excipients alone to identify any potential interfering peaks. |
Data Presentation
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4] The table below outlines typical stress conditions used in such studies. The goal is generally to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) | To investigate degradation in acidic environments.[4][5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | To investigate degradation in alkaline environments.[4][5] |
| Oxidation | 3-30% H₂O₂ at room temperature | To assess susceptibility to oxidative degradation.[5] |
| Thermal Degradation | Dry heat (e.g., 80-100°C) for a specified duration | To evaluate the effect of high temperature on the solid-state stability. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | To determine the compound's sensitivity to light. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Control: Mix an aliquot of the stock solution with an equal volume of the solvent.
-
-
Incubation: Keep all solutions at a controlled temperature (e.g., 60°C) and protected from light. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base samples): Prior to analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample at the initial time point.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Separation of 2',6'-Dimethoxypaulownin Isomers
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating 2',6'-Dimethoxypaulownin isomers?
A1: For separating structurally similar isomers like this compound, high-resolution columns are essential. Chiral stationary phases (CSPs) are often necessary for separating enantiomers.[1][2] For diastereomers or positional isomers, reversed-phase columns (C18, C8) with high efficiency (small particle size, e.g., <3 µm) are a good starting point.[2][3] The choice of a specific chiral column depends on the nature of the isomers and may require screening several different types of CSPs.
Q2: What mobile phases are typically used for the separation of lignan isomers?
A2: For reversed-phase HPLC, mobile phases usually consist of a mixture of water and an organic solvent like acetonitrile or methanol.[4] Acetonitrile is often preferred as it can provide sharper peaks and better resolution.[3] Small amounts of acid, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the stationary phase. For chiral separations on certain CSPs, normal-phase chromatography with solvents like hexane and ethanol may be employed.[1]
Q3: How can I prepare my sample of this compound for HPLC analysis?
A3: Sample preparation is crucial for reliable HPLC results. A general procedure for lignans from a plant matrix involves extraction with a suitable solvent, such as methanol or ethanol, followed by filtration to remove particulate matter.[2][4] It is important to ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[5] If the sample concentration is too high, it should be diluted to prevent column overload.
Q4: What detection method is most appropriate for this compound?
A4: UV detection is commonly used for lignans as they typically possess chromophores that absorb in the UV range (around 280 nm).[1] For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[2]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition.2. Unsuitable column.3. High flow rate. | 1. Optimize the mobile phase by adjusting the ratio of organic solvent to water. For isomers, small changes can have a significant impact. Consider trying a different organic solvent (e.g., methanol instead of acetonitrile).2. Use a column with a different selectivity (e.g., a different stationary phase) or a higher efficiency column (longer length, smaller particle size). For enantiomers, a chiral column is necessary.[1][2]3. Reduce the flow rate to allow more time for the isomers to interact with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., with residual silanols).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid) or a base, to minimize interactions with silanols.[6]2. Dilute the sample or inject a smaller volume.[5]3. Dissolve the sample in the initial mobile phase or a weaker solvent.[5] |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[7]2. Use a column oven to maintain a constant temperature.3. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[6] |
| Broad Peaks | 1. Large injection volume.2. High extra-column volume.3. Sample solvent stronger than the mobile phase. | 1. Reduce the injection volume. A general rule is to inject no more than 1% of the total column volume.[5]2. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.3. As with peak tailing, dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[5] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Pump malfunction. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell.[5]2. Degas the mobile phase thoroughly. Prime the pump to remove any trapped air.[8]3. Check for leaks and ensure the pump seals are in good condition.[5] |
Experimental Protocols
Illustrative Protocol for Reversed-Phase HPLC Separation of Lignan Isomers
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound isomer mixture.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Calculate the resolution between the isomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Quantify the isomers by integrating the peak areas and comparing them to a standard curve if available.
-
Quantitative Data Tables
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| Acetonitrile (%) | Water (%) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| 50 | 50 | 12.5 | 13.8 | 1.2 |
| 55 | 45 | 10.2 | 11.1 | 1.4 |
| 60 | 40 | 8.1 | 8.7 | 1.6 |
| 65 | 35 | 6.3 | 6.7 | 1.1 |
Data is illustrative and serves as an example for method development.
Table 2: Effect of Column Temperature on Isomer Separation
| Temperature (°C) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| 25 | 8.5 | 9.2 | 1.5 |
| 30 | 8.1 | 8.7 | 1.6 |
| 35 | 7.6 | 8.1 | 1.4 |
Data is illustrative and based on a mobile phase of 60% Acetonitrile / 40% Water.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mastelf.com [mastelf.com]
Reducing cytotoxicity of 2',6'-Dimethoxypaulownin in non-cancerous cells
Welcome to the technical support center for researchers working with 2',6'-Dimethoxypaulownin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on mitigating cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our non-cancerous control cell line when treated with this compound. Is this expected?
A1: Yes, it is possible to observe significant cytotoxicity in non-cancerous cells, although this compound may exhibit some selectivity towards cancer cells. The likely mechanism of cytotoxicity for this compound and related compounds is the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptosis in both cancerous and non-cancerous cells.[1][2] The degree of cytotoxicity can be cell-line dependent.
Q2: What is the proposed mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic action is likely mediated by the generation of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[1] These highly reactive molecules can damage cellular macromolecules, including lipids, proteins, and DNA, leading to the activation of apoptotic signaling pathways.[1][3][4]
Q3: How can we reduce the off-target cytotoxicity of this compound in our non-cancerous control cells?
A3: Co-treatment with antioxidants or ROS-scavenging enzymes can be an effective strategy. The most common approaches include the use of N-acetylcysteine (NAC), a glutathione precursor, or Catalase, which specifically decomposes hydrogen peroxide. These agents can help neutralize the excessive ROS produced by this compound, thereby protecting the non-cancerous cells.
Q4: Will the use of antioxidants interfere with the anti-cancer activity of this compound?
A4: This is a critical consideration. As the anti-cancer effect is also presumed to be ROS-dependent, co-treatment with antioxidants might diminish its efficacy. It is essential to perform dose-response experiments to find a concentration of the cytoprotective agent that provides protection to non-cancerous cells while minimally affecting the cytotoxic effect on cancer cells. A therapeutic window should be determined empirically.
Q5: What are the recommended starting concentrations for N-acetylcysteine (NAC) or Catalase?
A5: For NAC, a starting concentration range of 1-10 mM is commonly used in cell culture experiments.[5] For Catalase, a typical starting concentration is 100-500 U/mL. However, the optimal concentration is cell-type and drug-concentration dependent, so a dose-response titration is highly recommended for your specific experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound under a microscope before adding viability reagents. If precipitates are observed, consider using a lower top concentration or a different solvent system (ensuring solvent controls are included).
-
Issue 2: Cytoprotective Agent (NAC/Catalase) Shows Toxicity
-
Possible Cause: The concentration of the cytoprotective agent is too high.
-
Solution: Perform a dose-response curve for the cytoprotective agent alone on your non-cancerous cells to determine its non-toxic concentration range.
-
-
Possible Cause: Alteration of media pH by the cytoprotective agent.
-
Solution: Check the pH of the culture medium after adding the cytoprotective agent. If necessary, adjust the pH or use a buffered formulation.
-
Issue 3: No Protective Effect Observed with Antioxidants
-
Possible Cause: Insufficient concentration of the antioxidant.
-
Solution: Increase the concentration of the antioxidant based on a dose-response titration.
-
-
Possible Cause: Timing of co-treatment is not optimal.
-
Solution: The standard protocol is simultaneous co-treatment. However, you can test a pre-treatment protocol where cells are incubated with the antioxidant for 1-2 hours before adding this compound.
-
-
Possible Cause: The primary mechanism of cytotoxicity in your specific cell line may not be exclusively ROS-dependent.
-
Solution: Consider exploring other cell death pathways. However, based on related compounds, a ROS-mediated mechanism is the most probable starting point.
-
Data Presentation
The following table provides a hypothetical example of data that could be generated when testing the efficacy of N-acetylcysteine (NAC) in reducing the cytotoxicity of this compound (DMP) in a non-cancerous human fibroblast cell line (HF-1) versus a human lung cancer cell line (A549).
| Cell Line | Treatment | IC₅₀ of DMP (µM) | Fold Change in IC₅₀ (vs. DMP alone) |
| HF-1 (Non-cancerous) | DMP alone | 15.5 ± 2.1 | - |
| DMP + 1 mM NAC | 42.8 ± 3.5 | 2.76 | |
| DMP + 5 mM NAC | 78.2 ± 5.9 | 5.05 | |
| A549 (Cancer) | DMP alone | 8.2 ± 1.5 | - |
| DMP + 1 mM NAC | 12.5 ± 2.3 | 1.52 | |
| DMP + 5 mM NAC | 25.1 ± 3.1 | 3.06 |
Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data.
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound using MTT Assay
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)
-
Cell Seeding: Seed both non-cancerous and cancer cells in separate 96-well plates as described in Protocol 1.
-
Treatment Preparation:
-
Prepare a 2X serial dilution of this compound as before.
-
For each dilution of the drug, prepare two sets: one with a final concentration of 4 mM NAC and one without.
-
Prepare controls: vehicle only, vehicle + 4 mM NAC, and a range of this compound concentrations without NAC.
-
-
Co-treatment: Remove the old medium and add 100 µL of the prepared treatment solutions to the appropriate wells.
-
Incubation and Measurement: Follow steps 4-8 from Protocol 1.
-
Analysis: Compare the IC₅₀ values of this compound in the presence and absence of NAC for both cell lines to determine the protective effect.
Mandatory Visualizations
Caption: Hypothesized ROS-mediated cytotoxic pathway of this compound.
Caption: Workflow for testing cytoprotective agents against DMP cytotoxicity.
Caption: Troubleshooting decision tree for reducing off-target cytotoxicity.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial reactive oxygen species in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
Technical Support Center: Crystallization of 2',6'-Dimethoxypaulownin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2',6'-Dimethoxypaulownin.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of lignans like this compound?
A1: Lignans, a class of polyphenols, exhibit a wide range of polarities. Their solubility is influenced by the specific functional groups present in the molecule. Generally, lignans are not highly soluble in water unless they are in a glycosylated form.[1] They tend to be more soluble in organic solvents. For instance, paulownin, a related lignan, shows solubility in solvent mixtures containing DMSO, PEG300, Tween-80, and corn oil.[2] It is advisable to perform solubility tests with a small amount of your this compound sample in a range of solvents to determine the most suitable one for crystallization.
Q2: Which solvents are commonly used for the crystallization of natural products like lignans?
A2: The choice of solvent is critical for successful crystallization.[3] Common solvents for the crystallization of natural products include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water.[1][3] For lignans specifically, aqueous mixtures of ethanol or methanol often yield good results, especially when trying to crystallize both aglycones and glycosides.[1] The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble at an elevated temperature.
Q3: What are the key factors that influence the crystallization process?
A3: Several factors can significantly impact crystal formation, including:
-
Solvent Choice: The solvent determines the solubility of the compound and the level of supersaturation.[3]
-
Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.[3]
-
Supersaturation: This is the driving force for crystallization and can be achieved by cooling, solvent evaporation, or adding an anti-solvent.[3]
-
Purity of the Compound: Impurities can inhibit crystal formation or affect the quality of the crystals.
-
Nucleation: The initiation of crystal formation can be spontaneous or induced by seeding or scratching the vessel.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, higher-quality crystals.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form | The compound is too soluble in the chosen solvent. | - Try a solvent in which the compound is less soluble.- Use a solvent mixture and gradually add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.- Concentrate the solution by slow evaporation of the solvent.[4] |
| The solution is not sufficiently supersaturated. | - Concentrate the solution further by evaporating more solvent.- Cool the solution to a lower temperature.[3] | |
| Nucleation has not occurred. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the compound if available. | |
| Oiling out instead of crystallization | The compound is coming out of solution above its melting point. | - Use a more dilute solution.- Use a solvent with a lower boiling point.- Lower the temperature at which crystallization is initiated. |
| The compound may be impure. | - Purify the compound further using techniques like column chromatography before attempting crystallization. | |
| Formation of very small or needle-like crystals | Crystallization is occurring too rapidly. | - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a colder environment.- Use a solvent system where the solubility difference between hot and cold is less pronounced. |
| Poor crystal yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Before starting, determine the optimal solvent volume by performing small-scale solubility tests.[4] |
| The compound is significantly soluble in the cold solvent. | - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. |
Experimental Protocols
General Protocol for Crystallization of a Lignan (adapted for this compound)
-
Solvent Selection:
-
Test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and aqueous mixtures thereof) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the this compound sample in the minimum amount of the chosen hot solvent. Heat the mixture gently to facilitate dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or a refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly. This can be done by air drying or in a desiccator.
-
Visualizations
Crystallization Troubleshooting Workflow
References
Technical Support Center: Enhancing the Bioavailability of 2',6'-Dimethoxypaulownin (DMP) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 2',6'-Dimethoxypaulownin (DMP) to enhance its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with DMP formulations.
Issue 1: Poor Dissolution of DMP in Aqueous Media
-
Question: My DMP formulation shows very low dissolution in simulated gastric and intestinal fluids. What steps can I take to improve this?
-
Answer: Poor aqueous dissolution is a common challenge for lipophilic compounds like DMP. Here are several strategies to troubleshoot this issue:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug.
-
Micronization: Have you attempted to reduce the particle size of the DMP active pharmaceutical ingredient (API)? Techniques like jet milling or ball milling can significantly increase the surface area.
-
Nanocrystals: For even greater surface area enhancement, consider formulating DMP as nanocrystals.
-
-
Amorphous Solid Dispersions: Crystalline materials often have lower solubility than their amorphous counterparts.
-
Solvent Evaporation/Spray Drying: Co-dissolving DMP with a hydrophilic polymer (e.g., PVP, HPMC) and then removing the solvent can create an amorphous solid dispersion.
-
Hot-Melt Extrusion: This technique involves mixing DMP with a polymer at an elevated temperature to form a solid solution.
-
-
pH Adjustment: While DMP itself is not ionizable, excipients in the formulation can alter the microenvironment pH to enhance dissolution. This is generally less effective for neutral compounds.
-
Issue 2: Low Permeability of DMP Across Caco-2 Cell Monolayers
-
Question: My in vitro Caco-2 permeability assay indicates low transport of DMP. How can I address this?
-
Answer: Low permeability suggests that DMP may be a substrate for efflux transporters or has poor passive diffusion.
-
Efflux Pump Inhibition: DMP might be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).
-
Co-administration with P-gp Inhibitors: Consider co-administering DMP with known P-gp inhibitors (e.g., verapamil, piperine) in your Caco-2 model to see if permeability increases.
-
-
Use of Permeation Enhancers: These excipients can transiently open the tight junctions between cells or fluidize the cell membrane to increase paracellular or transcellular transport.[1]
-
Screening Permeation Enhancers: Test a panel of generally recognized as safe (GRAS) permeation enhancers such as sodium caprate, chitosan, or certain surfactants (e.g., Tween® 80).
-
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance permeability by presenting the drug in a solubilized state and interacting with the cell membrane.[2][3]
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Question: I am observing significant animal-to-animal variability in the plasma concentrations of DMP after oral administration. What could be the cause and how can I mitigate it?
-
Answer: High variability in vivo can stem from both formulation-related and physiological factors.
-
Inadequate Formulation Robustness: The formulation may not be performing consistently under the variable conditions of the gastrointestinal tract.
-
Solid Dispersions: Ensure your solid dispersion is stable and does not recrystallize in vivo.
-
Lipid-Based Systems: The emulsification process of SEDDS can be sensitive to GI fluids. Pre-screening the formulation's behavior in simulated gastric and intestinal fluids with and without enzymes can help.
-
-
Food Effects: The presence or absence of food can significantly impact the bioavailability of poorly soluble drugs.
-
Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. Lipid-based formulations often show a positive food effect.
-
-
First-Pass Metabolism: DMP may be extensively metabolized in the gut wall or liver.
-
Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of DMP in vitro.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly water-soluble compound like DMP?
A1: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][5][6] The choice of strategy depends on the specific physicochemical properties of DMP. Key approaches include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing DMP in a hydrophilic carrier can create a more soluble amorphous form.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like SEDDS, SMEDDS (Self-Microemulsifying Drug Delivery Systems), and lipid nanoparticles can improve solubility and enhance lymphatic absorption.[2][3][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of DMP.
Q2: How do I select appropriate excipients for a DMP formulation?
A2: Excipient selection is critical and should be based on compatibility, regulatory acceptance, and the intended function.
-
Solubility Studies: Screen the solubility of DMP in various oils, surfactants, and co-solvents to identify suitable components for lipid-based systems.
-
Polymer Screening: For solid dispersions, screen various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form stable amorphous dispersions with DMP.
-
Permeation Enhancers: If low permeability is a concern, select GRAS-status permeation enhancers and evaluate their efficacy and potential toxicity in vitro.[1]
Q3: What in vitro models are most relevant for predicting the in vivo performance of DMP formulations?
A3: A combination of in vitro models can provide valuable insights before proceeding to animal studies.[4][8]
-
Dissolution Testing: Use USP apparatus II (paddle) with biorelevant media (e.g., FaSSIF, FeSSIF) to simulate in vivo dissolution.
-
Permeability Assays: The Caco-2 cell monolayer model is the gold standard for assessing intestinal permeability and identifying potential P-gp substrates.
-
Lipolysis Models: For lipid-based formulations, in vitro lipolysis models can predict how the formulation will behave in the presence of digestive enzymes and bile salts.
Q4: What analytical methods are suitable for quantifying DMP in biological samples?
A4: Sensitive and specific analytical methods are required for pharmacokinetic studies.
-
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is the most common and robust method for quantifying small molecules like DMP in complex biological matrices such as plasma, urine, and tissue homogenates.[9][10][11]
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): If DMP has a strong chromophore and the required sensitivity is met, HPLC-UV can be a more accessible alternative.
-
Sample Preparation: Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction to remove interfering substances.[10]
Quantitative Data Summary
Due to the lack of publicly available quantitative data specifically for this compound formulations, the following tables provide a template for how to structure and present experimental data for comparison of different formulation strategies.
Table 1: In Vitro Dissolution of DMP Formulations in Simulated Intestinal Fluid (pH 6.8)
| Formulation ID | Formulation Type | % DMP Dissolved at 15 min | % DMP Dissolved at 60 min | % DMP Dissolved at 120 min |
| F1 | Unprocessed DMP Powder | |||
| F2 | Micronized DMP | |||
| F3 | DMP Solid Dispersion (1:5 with PVP K30) | |||
| F4 | DMP SEDDS (30% Oil, 40% Surfactant, 30% Co-surfactant) |
Table 2: In Vitro Permeability of DMP Formulations Across Caco-2 Monolayers
| Formulation ID | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| F1 | Unprocessed DMP Powder | |
| F2 | Micronized DMP | |
| F3 | DMP Solid Dispersion (1:5 with PVP K30) | |
| F4 | DMP SEDDS (30% Oil, 40% Surfactant, 30% Co-surfactant) |
Table 3: In Vivo Pharmacokinetic Parameters of DMP Formulations in Rats (Oral Administration)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| F1 | Unprocessed DMP Powder | |||
| F2 | Micronized DMP | |||
| F3 | DMP Solid Dispersion (1:5 with PVP K30) | |||
| F4 | DMP SEDDS (30% Oil, 40% Surfactant, 30% Co-surfactant) |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF), pH 6.8, maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place a sample of the DMP formulation equivalent to a specific dose of DMP into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the filtrate for DMP concentration using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure (Apical to Basolateral Transport): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the DMP formulation (dissolved in transport buffer) to the apical (A) side of the Transwell®. c. Add fresh transport buffer to the basolateral (B) side. d. At specified time intervals, take samples from the basolateral side and replace with fresh buffer. e. To assess efflux (Basolateral to Apical Transport), reverse the process by adding the drug to the basolateral side and sampling from the apical side.
-
Analysis: Quantify the concentration of DMP in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats, fasted overnight before dosing.
-
Dosing: Administer the DMP formulations orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract DMP from the plasma using protein precipitation or liquid-liquid extraction. Quantify the DMP concentration in the extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Experimental workflow for DMP formulation development.
Caption: Potential signaling pathways modulated by DMP.
References
- 1. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
Technical Support Center: 2',6'-Dimethoxypaulownin Purification
This technical support center provides guidance and troubleshooting for the refinement of methods for purifying 2',6'-Dimethoxypaulownin, a lignan found in plants of the Paulownia genus. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from Paulownia plant material?
A1: The general strategy involves a multi-step process beginning with solvent extraction from the dried and ground plant material (e.g., wood, leaves, or fruit). This is typically followed by liquid-liquid partitioning to separate compounds based on polarity. Further purification is achieved through various chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound from other co-extracted compounds.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: For the extraction of lignans like this compound, polar solvents are generally effective. Aqueous mixtures of ethanol or methanol are commonly used.[1][2][3] The choice of solvent may need to be optimized based on the specific plant part being used and the desired extraction efficiency.
Q3: How can I remove non-polar impurities like fats and waxes from my initial extract?
A3: A common method to remove non-polar impurities is to perform a liquid-liquid extraction with a non-polar solvent. After the initial extraction with a polar solvent (e.g., methanol or ethanol), the extract can be partitioned between a non-polar solvent like hexane and the aqueous methanolic or ethanolic phase. The non-polar impurities will preferentially move into the hexane layer, which can then be discarded.
Q4: What chromatographic methods are suitable for the purification of this compound?
A4: A combination of chromatographic methods is often necessary. Initial fractionation of the crude extract can be performed using open column chromatography with silica gel. For final purification to achieve high purity, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.
Q5: How can I monitor the presence and purity of this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For more accurate assessment of purity, analytical HPLC coupled with a UV detector is recommended. The final confirmation of the structure and purity should be done using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient initial extraction. - Degradation of the compound during processing. - Loss of compound during solvent partitioning or chromatography. | - Optimize the extraction solvent, time, and temperature. Consider using techniques like sonication to improve extraction efficiency. - Lignans are generally stable at moderate temperatures, but prolonged exposure to high heat or light should be avoided.[1] - Ensure complete solvent evaporation between steps and carefully select chromatographic conditions to minimize loss. |
| Co-elution of Impurities with this compound in HPLC | - Similar polarity of impurities to the target compound. - Inappropriate stationary or mobile phase. | - Modify the HPLC mobile phase gradient to improve separation. - Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). - Consider using an orthogonal purification method, such as supercritical fluid chromatography. |
| Difficulty in Crystallizing the Purified Compound | - Presence of minor impurities. - Inappropriate solvent system for crystallization. | - Re-purify the compound using a high-resolution method like preparative HPLC. - Screen a variety of solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) to find suitable conditions for crystallization. |
| Poor Resolution in Column Chromatography | - Improper packing of the column. - Inappropriate solvent system. - Overloading the column with the sample. | - Ensure the column is packed uniformly to avoid channeling. - Perform TLC analysis to determine an optimal solvent system that provides good separation. - Reduce the amount of sample loaded onto the column. |
Experimental Protocols
General Extraction and Fractionation Protocol
This protocol is a representative method for the extraction and initial fractionation of lignans from Paulownia species. Optimization may be required.
-
Preparation of Plant Material: Air-dry the plant material (e.g., wood or leaves) and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition sequentially with hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent. The lignan fraction is expected to be enriched in the chloroform and ethyl acetate fractions.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Dissolve the enriched lignan fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
HPLC Purification Protocol (Example)
This is an example of a reversed-phase HPLC method for the final purification of this compound.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program (Example):
-
0-5 min: 20% A
-
5-30 min: Linear gradient from 20% to 80% A
-
30-35 min: 80% A
-
35-40 min: Return to 20% A
-
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: Dependent on sample concentration and preparative column size.
Quantitative Data Summary
The following tables provide an example of how to present quantitative data. Actual values will vary depending on the experimental conditions.
Table 1: Example of Extraction and Fractionation Yields from 100g of Dried Paulownia Wood
| Fraction | Yield (g) |
| Crude Methanolic Extract | 12.5 |
| Hexane Fraction | 1.8 |
| Chloroform Fraction | 3.5 |
| Ethyl Acetate Fraction | 2.1 |
| Aqueous Fraction | 4.8 |
Table 2: Example of HPLC Purification of this compound from 100mg of Enriched Fraction
| Parameter | Value |
| Initial Purity (by HPLC) | ~60% |
| Final Purity (by HPLC) | >98% |
| Recovery Yield | ~75% |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: 2',6'-Dimethoxypaulownin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',6'-Dimethoxypaulownin in various bioassays. Our aim is to help you anticipate and resolve common experimental challenges to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my aqueous assay buffer. What can I do?
A1: Low aqueous solubility is a common issue for many natural compounds like lignans.[1] We recommend preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then diluting it into your final assay buffer.[1] Ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not affect the biological system you are studying.[2] Sonication of the stock solution can also aid in dissolution.[1]
Q2: I am observing high background fluorescence in my fluorescence-based assay when using this compound. What is causing this?
A2: Compounds with aromatic ring structures, like this compound, can exhibit autofluorescence, which can interfere with fluorescence-based assays.[3][4] This interference can lead to false-positive results. We recommend running a control experiment with just the compound and the assay buffer (without the biological target) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider using an alternative assay with a different detection method (e.g., absorbance or luminescence) or shifting to red-shifted fluorophores, which are less prone to interference from autofluorescent compounds.[5]
Q3: My results are inconsistent between experiments. What could be the reason?
A3: Inconsistent results can stem from several factors. One key aspect to consider is the stability of this compound in your cell culture media or assay buffer.[6] Polyphenolic compounds can be unstable under typical cell culture conditions (37°C, physiological pH), leading to degradation over time.[6][7] This can result in a decrease in the effective concentration of the compound during the experiment. It is advisable to perform stability tests of the compound in your specific experimental media. Additionally, ensure consistent storage and handling of your DMSO stock solutions to avoid variability.[1]
Q4: Can this compound interfere with assays that measure reactive oxygen species (ROS)?
A4: Yes, as a polyphenolic compound, this compound has antioxidant properties and can directly scavenge ROS. This can interfere with assays that measure ROS production. It is crucial to include appropriate controls to distinguish between the compound's effect on the biological pathway of interest and its direct ROS scavenging activity.
Q5: Are there any known signaling pathways affected by paulownin and its derivatives that I should be aware of?
A5: Yes, studies on paulownin, a related lignan, have shown that it can enhance natural killer (NK) cell cytotoxicity by activating the JNK signaling pathway.[8][9] This leads to increased expression of perforin and granzyme B, which are crucial for the cytolytic activity of NK cells.[9] While this is for the parent compound, it provides a potential starting point for investigating the mechanism of action of this compound.
Troubleshooting Guides
Issue 1: Poor Compound Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when diluting stock solution into aqueous buffer. | The compound has low aqueous solubility. | Prepare a higher concentration stock in 100% DMSO. Use a serial dilution method to reach the final concentration. Ensure the final DMSO concentration remains below a level that affects your assay (typically <0.5%).[2] |
| Inconsistent results at higher concentrations. | Compound may be precipitating out of solution at higher concentrations. | Determine the critical concentration at which the compound starts to precipitate in your assay medium. Work with concentrations below this limit. Visually inspect your assay plates for any signs of precipitation. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | Use a validated method to quantify the concentration of the dissolved compound in your final assay medium, such as HPLC. |
Issue 2: Assay Interference
| Symptom | Possible Cause | Suggested Solution |
| High signal in a fluorescence-based assay in the absence of the biological target. | The compound is autofluorescent at the assay's excitation/emission wavelengths.[3] | Run a control with the compound alone to quantify its fluorescence. If high, consider an orthogonal assay with a different detection method.[4] Using red-shifted fluorophores can also help minimize interference.[5] |
| Lower than expected signal in an absorbance-based assay. | The compound absorbs light at the same wavelength as the assay readout, a phenomenon known as the inner filter effect.[10] | Measure the absorbance spectrum of the compound to identify any overlap with your assay's wavelength. If there is an overlap, you may need to correct for the compound's absorbance or choose a different assay. |
| Time-dependent decrease in signal in a cell-based assay. | The compound may be unstable in the cell culture medium and degrading over the course of the experiment.[6] | Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using a method like HPLC. If degradation is significant, you may need to replenish the compound during the experiment or shorten the incubation time. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium (e.g., DMEM) at 37°C.[6]
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium containing the compound.
-
Analysis: Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of the compound as a function of time to determine its stability profile. The half-life (T50) and the time to 10% degradation (T10) can be calculated to quantify stability.[6]
Protocol 2: Evaluating Autofluorescence Interference
-
Assay Setup: Prepare a multi-well plate with your standard assay buffer.
-
Compound Addition: Add this compound at the same concentrations you plan to use in your bioassay. Include a vehicle control (e.g., DMSO).
-
Fluorescence Reading: Read the plate using the same excitation and emission wavelengths as your primary fluorescence-based assay.
-
Data Analysis: Compare the fluorescence intensity of the wells containing the compound to the vehicle control. A significant increase in fluorescence indicates autofluorescence interference.
Visualizations
Caption: A logical workflow for troubleshooting common issues in bioassays.
Caption: A potential signaling pathway for this compound's effects.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2',6'-Dimethoxypaulownin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2',6'-Dimethoxypaulownin. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimental work, particularly when scaling up the process.
Experimental Protocols
The following protocol is a representative synthetic route for this compound, adapted from established methods for the synthesis of analogous furofuran lignans.
Overall Reaction Scheme:
Starting Materials: 2,6-dimethoxybenzaldehyde and the lithium enolate of (R)-3-hydroxybutanolide.
Step 1: Aldol Condensation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of (R)-3-hydroxybutanolide (1.0 eq) in anhydrous THF to the LDA solution at -78°C and stir for 30 minutes to generate the lithium enolate.
-
Add a solution of 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldol adducts by column chromatography on silica gel.
Step 2: Protection of Hydroxyl Groups and Reduction
-
Dissolve the mixture of aldol adducts from Step 1 in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (2.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete protection of the hydroxyl groups.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in anhydrous THF and cool to 0°C.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) and stir the mixture at 0°C for 1-2 hours.
-
Quench the reaction carefully by sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
Treat the residue with a catalytic amount of PPTS in methanol at 50°C to remove the THP protecting groups, yielding the corresponding diol.
-
Purify the diol by column chromatography.
Step 3: Oxidative Cyclization to form the Furofuran Core
-
Dissolve the diol from Step 2 in a suitable solvent such as DCM.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then subjected to Pfitzner-Moffatt oxidation conditions (DMSO, DCC, pyridinium trifluoroacetate) to yield the hydroxyaldehyde.
-
This intermediate is then reacted with a Grignard reagent prepared from 1-bromo-2,6-dimethoxybenzene.
-
The final cyclization to form the furofuran ring of this compound is achieved by treating the resulting triol with a mild acid catalyst (e.g., PPTS) with heating.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound at Different Scales
| Step | Reaction | Lab Scale (1 g) Yield (%) | Pilot Scale (100 g) Yield (%) |
| 1 | Aldol Condensation | 75-85 | 70-80 |
| 2 | Protection & Reduction | 80-90 | 75-85 |
| 3 | Oxidative Cyclization | 40-50 | 35-45 |
| Overall | - | 24-38 | 18-29 |
Note: These are representative yields and may vary based on specific reaction conditions and purification efficiency.
Table 2: Comparison of Reaction Times at Different Scales
| Step | Reaction | Lab Scale (1 g) Time (hours) | Pilot Scale (100 g) Time (hours) |
| 1 | Aldol Condensation | 2-4 | 4-6 |
| 2 | Protection & Reduction | 5-8 | 8-12 |
| 3 | Oxidative Cyclization | 24-48 | 36-60 |
Note: Longer reaction times at larger scales are often necessary to ensure complete conversion due to mass and heat transfer limitations.
Mandatory Visualization
Caption: Synthetic Pathway for this compound.
Caption: General Troubleshooting Workflow for Synthesis.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Stereocontrol: Maintaining high diastereoselectivity at larger scales can be difficult.
-
Reaction Kinetics: Exothermic reactions, like the aldol condensation and reduction steps, require careful temperature management to prevent side reactions.
-
Reagent Handling: The use of pyrophoric (e.g., n-butyllithium) and moisture-sensitive reagents necessitates stringent anhydrous and inert atmosphere conditions, which can be more challenging to maintain in large-scale reactors.
-
Purification: The separation of diastereomers and other impurities can become more complex and less efficient at larger scales, potentially requiring multiple chromatographic steps or recrystallizations.
Q2: How can I improve the stereoselectivity of the initial aldol condensation?
A2: To enhance stereoselectivity:
-
Temperature Control: Maintain a consistently low temperature (-78°C) during the addition of the aldehyde to the enolate.
-
Slow Addition: Add the aldehyde solution dropwise to the enolate solution to avoid localized warming.
-
Choice of Base: While LDA is common, exploring other lithium amide bases could potentially influence the stereochemical outcome.
-
Solvent: Ensure the use of high-purity, anhydrous THF, as impurities can affect the enolate geometry.
Troubleshooting Guide
Problem 1: Low yield in the aldol condensation step (Step 1).
-
Question: My TLC analysis shows a significant amount of unreacted 2,6-dimethoxybenzaldehyde even after the recommended reaction time. What could be the issue?
-
Answer:
-
Inactive LDA: The lithium diisopropylamide (LDA) may have degraded due to exposure to moisture or air. Ensure that the n-butyllithium used to generate LDA is properly titrated and that all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
-
Insufficient Enolate Formation: The (R)-3-hydroxybutanolide may not have been fully deprotonated. Ensure the correct stoichiometry of LDA is used.
-
Reaction Temperature: If the temperature rises significantly above -78°C, the enolate may be unstable or undergo side reactions. Ensure consistent and efficient cooling.
-
Problem 2: Formation of multiple, difficult-to-separate spots on TLC after the oxidative cyclization (Step 3).
-
Question: After the final cyclization step, I observe multiple products that are very close on the TLC plate, making purification by column chromatography challenging. What are these likely byproducts and how can I minimize them?
-
Answer:
-
Diastereomers: The spots likely correspond to different diastereomers of the furofuran lignan. The stereoselectivity of the cyclization steps is crucial.
-
Troubleshooting: Re-evaluate the stereocontrol in the preceding steps. The purity of the diol intermediate is critical. Purification of the diastereomeric aldol adducts in Step 1, if possible, can lead to a cleaner product downstream.
-
-
Incomplete Cyclization: One of the spots could be the uncyclized triol intermediate.
-
Troubleshooting: Increase the reaction time or the amount of the acid catalyst (PPTS) in the final step. Ensure the reaction is heated appropriately to drive the cyclization to completion.
-
-
Side Reactions: The strong oxidizing agents and reactive intermediates can lead to over-oxidation or rearrangement products.
-
Troubleshooting: Carefully control the stoichiometry of the oxidizing agents. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
-
Problem 3: The reduction with LiAlH₄ (Step 2) is sluggish or incomplete at a larger scale.
-
Question: When I scaled up the synthesis, the reduction of the lactone seems to be much slower, and I'm recovering a significant amount of starting material. Why is this happening?
-
Answer:
-
Mass Transfer Limitations: In larger reactors, efficient mixing is crucial. If the LiAlH₄ is not well-dispersed, the reaction rate will be slow. Ensure adequate agitation.
-
Temperature Control: The initial phase of the reduction can be exothermic. If the temperature is not effectively controlled, it can lead to the decomposition of the reducing agent or side reactions. Conversely, if the reaction is not allowed to warm sufficiently after the initial addition, the rate will be slow. Follow a controlled temperature profile.
-
Reagent Quality: The activity of LiAlH₄ can vary. Use a fresh, high-quality batch of the reagent.
-
Solvent Quality: Ensure the THF is completely anhydrous, as water will quench the LiAlH₄.
-
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2',6'-Dimethoxypaulownin and Structurally Similar Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivity of 2',6'-Dimethoxypaulownin and other structurally related lignans, including paulownin, gmelinol, secoisolariciresinol, and matairesinol. The aim is to offer a consolidated resource for evaluating the therapeutic potential of these natural compounds, supported by available experimental data. While quantitative data for this compound is limited in the current literature, this guide collates existing information on its analogues to provide a basis for comparison and to highlight areas for future research.
Introduction to Lignans and their Therapeutic Potential
Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. Their structural complexity, arising from the dimerization of phenylpropanoid units, leads to a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a furofuran lignan, is a constituent of various medicinal plants, notably from the Paulownia species. Its structural similarity to other well-studied lignans suggests it may possess significant therapeutic potential. This guide focuses on comparing its known bioactivities with those of paulownin, gmelinol, secoisolariciresinol, and matairesinol.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the cytotoxic, antifungal, and antioxidant activities of this compound and its selected structural analogues. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources. Experimental conditions can influence the outcomes, and thus, these values should be interpreted with this consideration.
Table 1: Cytotoxic Activity of Lignans Against Cancer Cell Lines (IC₅₀ values in µM)
| Lignan | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | - |
| Paulownin | K562 (Leukemia) | 70.6 | [1] |
| HeLa (Cervical Cancer) | 100 | [1] | |
| Gmelinol | Data not available | - | - |
| Secoisolariciresinol | Data not available | - | - |
| Matairesinol | Data not available | - | - |
IC₅₀: The concentration of a substance that inhibits a biological process by 50%.
Table 2: Antifungal Activity of Lignans (EC₅₀/MIC values)
| Lignan | Fungal Strain | EC₅₀/MIC | Reference |
| 2',6'-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone * | Botrytis cinerea | 0.14 mM (EC₅₀) | [2] |
| Paulownin | Data not available | - | - |
| Gmelinol | Data not available | - | - |
| Secoisolariciresinol | Data not available | - | - |
| Matairesinol | Data not available | - | - |
*Data for a structurally related compound is provided as a proxy due to the lack of direct data for this compound. EC₅₀: The concentration of a substance that causes a 50% maximal response. MIC: Minimum Inhibitory Concentration.
Table 3: Antioxidant Activity of Lignans (DPPH Radical Scavenging Assay, IC₅₀ values in µM)
| Lignan | IC₅₀ (µM) | Reference |
| This compound | Data not available | - |
| Paulownin | Data not available | - |
| Gmelinol | Data not available | - |
| Secoisolariciresinol Diglucoside (SDG) | Effective at 25-200 µM | [3] |
| Secoisolariciresinol (SECO) | Effective at 25-200 µM | [3] |
| Matairesinol | Data not available | - |
IC₅₀: The concentration of a substance that scavenges 50% of DPPH free radicals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the bioactivities discussed in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: Add various concentrations of the test lignan to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested from a fresh culture.
-
Drug Dilution: Prepare a series of twofold dilutions of the test lignan in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the lignan that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.
Visualizing Cellular Mechanisms and Experimental Processes
To aid in the conceptualization of the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of lignans.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Logical relationship for comparing the bioactivities of different lignans.
Discussion and Future Directions
The compiled data, although incomplete for this compound, suggests that lignans as a class exhibit promising bioactivities. The cytotoxic effects of paulownin against leukemia and cervical cancer cell lines highlight the potential of this structural backbone in anticancer drug discovery. The antifungal activity of a compound structurally related to this compound against a significant plant pathogen suggests a potential application in agriculture or as a lead for antifungal drug development. Furthermore, the recognized antioxidant properties of secoisolariciresinol and its derivatives underscore the potential of lignans in mitigating oxidative stress-related diseases.
The lack of specific quantitative data for this compound represents a significant knowledge gap. Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation. Direct comparative studies employing standardized protocols are essential to accurately assess its potency relative to other lignans. Investigating the structure-activity relationships, particularly the role of the methoxy groups at the 2' and 6' positions, will be crucial in understanding the molecular determinants of its bioactivity and for the rational design of more potent analogues.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity against Botrytis cinerea of 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) and Paclitaxel in Cancer Cell Lines
Disclaimer: Due to the limited availability of scientific literature on 2',6'-dimethoxypaulownin, this guide provides a comparative analysis of the well-researched chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , and the widely used chemotherapy drug, paclitaxel . Both DMC and paulownin belong to the chalcone class of natural compounds, making this comparison relevant for researchers interested in the anticancer potential of this chemical family.
This guide offers an objective comparison of the in vitro performance of DMC and paclitaxel, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of their respective mechanisms of action.
Quantitative Data Summary
The following tables summarize the cytotoxic effects, induction of apoptosis, and impact on the cell cycle of DMC and paclitaxel in various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of DMC and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | DMC (IC50 in µM) | Paclitaxel (IC50 in µM) |
| HeLa | Cervical Cancer | 10.05 ± 0.22[1] | ~0.008 (80 nM)[2] |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13[3] | Not widely reported |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8[4] | Not widely reported |
| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9[4] | Not widely reported |
| K562 | Leukemia | 14.2 ± 0.45[5] | Not widely reported |
| C-33A | Cervical Cancer | 15.76 ± 1.49[1] | Not widely reported |
| SiHa | Cervical Cancer | 18.31 ± 3.10[1] | Not widely reported |
| BEL-7402/5-FU | 5-FU Resistant Hepatocellular Carcinoma | Potent cytotoxicity reported[6] | Not applicable |
| MDA-MB-231 | Breast Cancer | >18.13[7] | Varies (nM range)[8] |
| HT-29 | Colorectal Cancer | >19.69[7] | Not widely reported |
| A-549 | Lung Cancer | 9.99 (for a derivative)[7] | Not widely reported |
| FaDu | Head and Neck Cancer | 13.98 (for a derivative)[7] | Not widely reported |
| SH-SY5Y | Neuroblastoma | 5.20 (for a derivative)[7] | Not widely reported |
Table 2: Comparative Analysis of Apoptosis Induction in HeLa Cells
| Treatment | Concentration | Duration (hours) | Percentage of Apoptotic Cells |
| DMC | 10.05 µM (IC50) | 24 | 29.22 ± 0.73%[9] |
| 48 | 50.50 ± 4.58%[9] | ||
| Paclitaxel | 10 nM | 24 | 23.26%[10] |
| 80 nM | 12 | ~3% (sub-G1)[2] | |
| 30 | Additional 7% increase (sub-G1)[2] |
Table 3: Comparative Analysis of Cell Cycle Arrest in HeLa Cells
| Treatment | Concentration | Duration (hours) | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase |
| DMC | 10.05 µM (IC50) | 12 | G0/G1 | 63.13 ± 3.21%[9] |
| 24 | G0/G1 | 64.67 ± 6.66%[9] | ||
| 48 | G0/G1 | 67.40 ± 3.51%[9] | ||
| Paclitaxel | 80 nM | 12 | G2/M | 61%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (DMC or paclitaxel) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Seed cells and treat them with the test compound as required.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
DMC, a chalcone, has been shown to induce apoptosis and cell cycle arrest in cancer cells through multiple pathways. A key mechanism involves the PI3K/AKT signaling pathway . By inhibiting this pathway, DMC can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. Furthermore, DMC has been reported to induce the generation of reactive oxygen species (ROS), which can trigger the mitochondria-dependent apoptotic pathway. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death. In some cancer cell lines, DMC has been observed to cause cell cycle arrest at the G0/G1 phase.[6]
Paclitaxel
Paclitaxel is a well-established anticancer drug that functions as a mitotic inhibitor . Its primary mechanism of action is the stabilization of microtubules. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of normal microtubule dynamics leads to the formation of abnormal, stable microtubule bundles and asters. As a result, the cell is unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately triggers apoptosis.[2][10]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described above.
References
- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Paulownin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of paulownin and its analogs, with a focus on their cytotoxic activities. While direct and extensive research on 2',6'-Dimethoxypaulownin is limited, this guide synthesizes available data on paulownin and related lignans to infer potential SAR trends, providing a valuable resource for the design and development of novel therapeutic agents.
Comparative Cytotoxicity of Paulownin and Its Analogs
The cytotoxic effects of paulownin and its derivatives have been evaluated against various cancer cell lines. The following table summarizes the available 50% cytotoxic concentration (CC50) data, offering a quantitative comparison of their potency.
| Compound | Cell Line | CC50 (µM) | Reference |
| Paulownin | Human chronic myelogenous leukemia (K-562) | 70.6 | [1] |
| Human lung cancer (A549) | 22.6 | [1] | |
| Murine melanoma (B16F10) | > 40 (No significant toxicity) | [2] | |
| Human hepatocellular carcinoma (Hep G2) | > 100 | [3] | |
| Human bladder carcinoma (T24) | > 100 | [3] | |
| Paulownin Acetate | Various tumor cell lines | 68.29 - 82.76 | [1] |
| Paulownin-triazole-chloroquine derivative 6 | Human hepatocellular carcinoma (Hep G2) | 4.1 | [3] |
| Paulownin-triazole-chloroquine derivative 9 | Human bladder carcinoma (T24) | 4.2 | [3] |
| Paulownin-triazole-quinolinic derivative 14 | Human hepatocellular carcinoma (Hep G2) | 2.0 | [3] |
Key Observations from the Data:
-
Parent Compound Activity: Paulownin itself exhibits moderate cytotoxic activity against certain cancer cell lines, such as lung and leukemia cell lines.[1]
-
Effect of Acetylation: Acetylation of the hydroxyl group in paulownin (paulownin acetate) results in a similar range of cytotoxic concentrations, suggesting this modification does not dramatically alter its potency.[1]
-
Impact of Structural Modification: Chemical modifications, such as the addition of triazole-chloroquine or triazole-quinoline moieties, can significantly enhance the cytotoxic activity of paulownin. For instance, derivative 14 , a hybrid with a quinolinic moiety, showed a CC50 of 2.0 µM against Hep G2 cells, a substantial increase in potency compared to the parent compound.[3] This highlights the potential for targeted chemical synthesis to improve the anticancer properties of the paulownin scaffold.
Inferred Structure-Activity Relationship for this compound Analogs
Based on the general principles of lignan SAR, the introduction of methoxy groups at the 2' and 6' positions of the aromatic ring could influence the biological activity in several ways:
-
Increased Lipophilicity: The addition of methoxy groups generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes and potentially reach intracellular targets more effectively.
-
Electronic Effects: Methoxy groups are electron-donating, which can alter the electron density of the aromatic ring and influence interactions with biological targets.
-
Steric Hindrance: The presence of two methoxy groups at the ortho positions (2' and 6') could introduce steric hindrance, which might affect the molecule's ability to bind to its target protein or enzyme. The overall effect on activity would depend on the specific binding pocket.
-
Metabolism: Methoxy groups can be sites of metabolism (e.g., O-demethylation). The rate and products of metabolism could influence the overall activity and duration of action of the analogs.
Further empirical data from the synthesis and biological evaluation of a focused library of this compound analogs are necessary to definitively establish these relationships.
Experimental Protocols
A detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and hence cytotoxicity, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds (paulownin and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included. The plate is incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Paulownin has been shown to enhance the cytotoxicity of Natural Killer (NK) cells against cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The activation of this pathway in NK cells leads to an increase in the expression of cytotoxic granules like granzyme B and perforin, which are essential for killing target cancer cells.[2]
Caption: JNK signaling pathway activation by paulownin analogs in NK cells.
This guide provides a foundational understanding of the structure-activity relationships of paulownin analogs. Further research, particularly the synthesis and screening of a dedicated library of this compound derivatives, is crucial to fully elucidate the therapeutic potential of this class of compounds.
References
Validating the Mechanism of Action of 2',6'-Dimethoxypaulownin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2',6'-Dimethoxypaulownin, a derivative of the naturally occurring lignan, paulownin. Due to a lack of specific experimental data for this compound in the public domain, this guide focuses on the well-documented bioactivity of its parent compound, paulownin, as a basis for validating its likely mechanism. This comparison is supplemented with data from other anti-cancer agents to provide a broader context for researchers in drug development.
**Executive Summary
Paulownin, a lignan isolated from Paulownia tomentosa, has demonstrated anti-tumor effects by enhancing the cytotoxic activity of Natural Killer (NK) cells. This is primarily achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. It is plausible that this compound shares a similar mechanism of action, potentially with modulated potency or specificity due to its structural modification. This guide will delve into the known mechanism of paulownin, compare its cytotoxic effects with other compounds, and provide detailed experimental protocols for validation.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of paulownin have been evaluated against several human cancer cell lines. The following table summarizes the available data.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| Paulownin | K-562 (Chronic Myelogenous Leukemia) | Not Specified | CC50 | 70.6 µM[1] |
| Paulownin | A549 (Lung Cancer) | Not Specified | CC50 | 22.6 µM[1] |
| Paulownin Acetate | Various Tumor Cell Lines | MTT Assay | CC50 | 28.15 to >100.0 µg/mL |
| Sesamin | Various Tumor Cell Lines | MTT Assay | CC50 | 13.01 to >100.0 µg/mL |
| Olivil | Various Tumor Cell Lines | MTT Assay | CC50 | Not cytotoxic at 100.0 µg/mL |
| Cycloolivil | Various Tumor Cell Lines | MTT Assay | CC50 | 45.98 to >100.0 µg/mL |
CC50: 50% cytotoxic concentration MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Mechanism of Action: Paulownin as an NK Cell Activity Enhancer
Recent studies have elucidated that paulownin's anti-tumor activity is not due to direct cytotoxicity to cancer cells but rather through the potentiation of the innate immune system, specifically NK cells.[2][3][4]
Key Mechanistic Findings for Paulownin:
-
Enhances NK Cell Cytotoxicity: Paulownin treatment increases the ability of NK-92 cells and primary human NK cells to kill various cancer cell lines, including leukemia, lung, and colon cancer cells.[2][3][4]
-
Activates the JNK Signaling Pathway: The underlying mechanism involves the phosphorylation and activation of JNK in NK cells.[2][3]
-
Increases Degranulation and Effector Molecules: Activation of the JNK pathway leads to an upregulation of the degranulation marker CD107a and an increase in the expression of cytotoxic granules, namely perforin and granzyme B.[2][3][4]
-
In Vivo Efficacy: In animal models, paulownin administration suppressed the growth of B16F10 melanoma cells. This anti-tumor effect was diminished when NK cells were depleted, confirming their crucial role in the observed efficacy.[2][3]
Caption: Proposed mechanism of action of this compound based on Paulownin.
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro and in vivo experiments based on the known activity of paulownin are recommended.
-
Objective: To determine the direct cytotoxic effect of this compound on cancer cells and NK cells.
-
Method:
-
Seed cancer cell lines (e.g., K562, A549) and NK-92 cells in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the CC50 (50% cytotoxic concentration) for each cell line.
-
-
Objective: To measure the ability of NK cells, pre-treated with this compound, to kill target cancer cells.
-
Method (Calcein-AM Release Assay):
-
Label target cancer cells (e.g., K562) with Calcein-AM.
-
Treat effector NK-92 cells with various concentrations of this compound for 24-48 hours.
-
Co-culture the pre-treated NK cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
-
After incubation, measure the fluorescence of Calcein-AM released into the supernatant from lysed target cells.
-
Calculate the percentage of specific lysis.
-
-
Objective: To determine if this compound activates the JNK signaling pathway in NK cells.
-
Method:
-
Treat NK-92 cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total JNK and phosphorylated JNK (p-JNK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensity to determine the ratio of p-JNK to total JNK.
-
Caption: A workflow for validating the mechanism of this compound.
Comparison with Other Anti-Cancer Agents
The proposed mechanism of this compound, acting as an immunomodulatory agent, contrasts with many conventional chemotherapeutics that directly target cancer cell proliferation or survival.
| Drug Class | Mechanism of Action | Example |
| Lignans (Paulownin-like) | Enhances NK cell-mediated cytotoxicity via JNK activation | Paulownin |
| Microtubule Inhibitors | Inhibit tubulin polymerization or depolymerization, leading to mitotic arrest | Paclitaxel, Vincristine |
| DNA Damaging Agents | Induce DNA damage, leading to apoptosis | Cisplatin, Doxorubicin |
| Kinase Inhibitors | Inhibit specific kinases involved in cancer cell signaling pathways | Imatinib (BCR-Abl), Gefitinib (EGFR) |
| Immune Checkpoint Inhibitors | Block inhibitory checkpoint proteins on immune cells to enhance anti-tumor immunity | Pembrolizumab (anti-PD-1), Ipilimumab (anti-CTLA-4) |
Conclusion
While direct experimental evidence for this compound is currently unavailable, the well-established mechanism of its parent compound, paulownin, provides a strong rationale for its potential as an anti-tumor agent that functions by enhancing NK cell activity through the JNK signaling pathway. The experimental protocols outlined in this guide offer a clear path for validating this proposed mechanism. Further research into this compound and other paulownin derivatives could lead to the development of novel cancer immunotherapies.[2][3] The diverse biological activities of lignans from Paulownia species, including anti-inflammatory and antiviral properties, also suggest that these compounds may have broader therapeutic potential.[5][6][7]
References
- 1. scielo.br [scielo.br]
- 2. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cross-Validation of 2',6'-Dimethoxypaulownin's Anti-Inflammatory Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of 2',6'-Dimethoxypaulownin. Due to the limited direct experimental data on this specific compound, this document cross-validates its potential by examining the well-established anti-inflammatory activities of its parent compound class, lignans, and a structurally related synthetic compound. We present a framework for the experimental validation of this compound, including detailed protocols and comparative data from relevant compounds.
Introduction to this compound and the Rationale for Anti-Inflammatory Activity
This compound is a derivative of paulownin, a lignan naturally found in plants of the Paulownia genus. Lignans are a class of polyphenolic compounds that have garnered significant attention for their diverse biological activities, including potent anti-inflammatory and antioxidant effects. The anti-inflammatory mechanisms of many lignans involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
The rationale for investigating this compound as an anti-inflammatory agent is twofold:
-
Scaffold Activity: Its core structure is based on paulownin, a lignan. Lignans as a class are recognized for their anti-inflammatory properties.
-
Substitution Pattern: The presence of dimethoxy groups at the 2' and 6' positions may enhance its biological activity. For instance, similarly substituted compounds, such as 2',6'-dimethoxychalcone, have demonstrated significant anti-inflammatory effects.
This guide will compare the known anti-inflammatory properties of two well-characterized lignans, Arctigenin and Magnolol , and a synthetic chalcone, 2',6'-Dihydroxy-4'-methoxydihydrochalcone , to provide a strong basis for the potential efficacy of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the anti-inflammatory effects of the comparator compounds, providing a benchmark for the potential activity of this compound.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | Stimulant | Key Findings |
| Arctigenin | Griess Assay | RAW 264.7 | LPS | Dose-dependent inhibition of Nitric Oxide (NO) production.[1] |
| ELISA | RAW 264.7 | LPS | Significant reduction in TNF-α and IL-6 secretion.[1] | |
| Magnolol | Griess Assay | RAW 264.7 | LPS | Inhibition of NO production. |
| ELISA | U937 | TNF-α | Down-regulated the expression of IL-8, MCP-1, and MIP-1α.[2] | |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Griess Assay | RAW 264.7 | LPS | Significant reduction in nitrite levels.[3][4] |
| ELISA | RAW 264.7 | LPS | Significantly reduced IL-1β and TNF levels.[3][4] |
Table 2: Effects on Key Inflammatory Signaling Pathways
| Compound | Pathway | Target Protein(s) | Effect |
| Arctigenin | NF-κB | IκBα, p65 | Inhibits IκBα phosphorylation and p65 nuclear translocation.[5][6] |
| MAPK | p38, JNK, ERK | Suppresses phosphorylation of p38, JNK, and ERK. | |
| Magnolol | NF-κB | IKK, IκBα, p65 | Inhibits IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation.[2][7] |
| MAPK | p38 | Inhibits p38 kinase activity.[8] | |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Not explicitly detailed, but effects on downstream mediators suggest NF-κB and/or MAPK involvement. | - | Modulates macrophage inflammatory protein secretion.[3] |
Experimental Protocols for Validation
To validate the anti-inflammatory properties of this compound, the following standard experimental protocols are recommended.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are typically pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[10]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Add cell culture supernatants (collected after treatment with this compound and LPS stimulation) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Quantify the cytokine concentration from the standard curve.
Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing anti-inflammatory activity and the NF-κB signaling pathway, a key target for anti-inflammatory compounds.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Caption: The NF-κB signaling pathway in inflammation.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, a strong theoretical and comparative basis suggests its potential as a valuable anti-inflammatory agent. Its structural similarity to known anti-inflammatory lignans, coupled with the presence of a favorable substitution pattern, warrants further investigation. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound's efficacy and mechanism of action. The data from such studies will be crucial in determining its potential for development as a novel therapeutic for inflammatory diseases.
References
- 1. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
A Comparative Analysis of Paulownin from Paulownia tomentosa and Gmelina arborea
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the extraction, quantification, and cytotoxic activity of the lignan paulownin from two distinct botanical sources.
The furofuran lignan paulownin, a bioactive compound found in several plant species, has garnered significant interest for its potential therapeutic properties, particularly its cytotoxic and anti-tumor activities. This guide provides a comparative analysis of paulownin derived from two prominent plant sources: the heartwood of Paulownia tomentosa and Gmelina arborea. By presenting quantitative data on yield, detailed experimental protocols, and a review of its cytotoxic effects, this document aims to serve as a valuable resource for researchers investigating natural product-based drug discovery.
Quantitative Analysis of Paulownin Yield
The yield of paulownin can vary significantly depending on the plant source, the specific part of the plant used, and the extraction methodology. While comprehensive comparative studies on paulownin yield are limited, available data provides insights into the potential output from Paulownia tomentosa and Gmelina arborea.
A study on the extractives from Paulownia tomentosa wood reported that the crude extract yields from the sapwood and heartwood were approximately 8.43% and 7.59%, respectively.[1] Within these extracts, paulownin and sesamin were identified as the main antimicrobial compounds.[1] Another study focusing on Gmelina arborea heartwood successfully isolated and purified several lignans, including paulownin. From a sample of heartwood, researchers were able to isolate 28 mg of purified paulownin, alongside other lignans like gmelinol (137 mg) and β-sitosterol (17 mg).
| Plant Source | Plant Part | Compound | Yield | Reference |
| Paulownia tomentosa | Sapwood | Crude Extract | ~8.43% | [1] |
| Paulownia tomentosa | Heartwood | Crude Extract | ~7.59% | [1] |
| Gmelina arborea | Heartwood | Purified Paulownin | 28 mg (from a larger processed batch) |
Note: The yields are not directly comparable as one is for a crude extract and the other for a purified compound from an unspecified amount of starting material. Further research with standardized methodologies is required for a direct quantitative comparison of paulownin content.
Experimental Protocols
General Extraction and Isolation Workflow
The isolation of paulownin from both Paulownia tomentosa and Gmelina arborea generally follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following diagram illustrates a typical workflow.
References
A Comparative Guide to the Anti-Cancer Activity of Paulownin and its Alternatives: An In-Vitro and In-Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo anti-cancer activities of paulownin, a naturally occurring lignan, with two established alternatives: sesamin, another lignan, and etoposide, a widely used chemotherapeutic agent. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of In-Vitro Cytotoxicity
The in-vitro cytotoxic activity of paulownin, sesamin, and etoposide has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or viability, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50/CC50 (µM) | Citation |
| Paulownin | K562 | Chronic Myelogenous Leukemia | 70.6 (CC50) | [1] |
| HeLa | Cervical Cancer | 100 (CC50) | [1] | |
| Sesamin | KBM-5 | Chronic Myelogenous Leukemia | 42.7 (IC50) | |
| K562 | Chronic Myelogenous Leukemia | 48.3 (IC50) | ||
| U266 | Multiple Myeloma | 51.7 (IC50) | ||
| MOLT-4 | Acute Lymphoblastic Leukemia | 104.84 (IC50) | ||
| NB4 | Acute Promyelocytic Leukemia | 121.0 (IC50) | ||
| MCF-7 | Breast Cancer | 98.57 (IC50) | ||
| Etoposide | A549 | Lung Carcinoma | 3.49 | |
| BGC-823 | Gastric Cancer | 43.74 | ||
| HeLa | Cervical Cancer | 6.59 | ||
| HepG2 | Liver Cancer | 30.16 | ||
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 |
In-Vivo Anti-Tumor Efficacy: A Comparative Overview
The in-vivo anti-tumor activity of these compounds has been assessed in various animal models, primarily using tumor xenografts in mice. The following table summarizes the key findings from these studies.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Citation |
| Paulownin | BALB/c mice | B16F10 melanoma cell allograft | 5, 10, and 20 mg/kg, intraperitoneally | Suppressed tumor growth by approximately 60%. The anti-tumor effect was significantly reduced upon depletion of NK cells. | [1][2] |
| Sesamin | SCID mice | HPAC pancreatic cancer cell xenograft | 3 mg/mouse/day, intragastrically | Caused a 38% suppression of tumor growth. | [3] |
| Etoposide | Athymic mice | HCT-116 colon carcinoma xenograft | Days 1 and 5, intraperitoneally | 78% tumor inhibition in sensitive HCT-116 cells. | [4] |
| NSG™ mice | Lung Cancer PDX model TM00194 | 15 mg/kg, intraperitoneally, twice a week for 3 cycles | Significant inhibition of tumor growth. | [5] |
Mechanism of Action: Signaling Pathways
Paulownin: Enhancement of NK Cell Cytotoxicity
Paulownin's primary anti-tumor mechanism involves the potentiation of Natural Killer (NK) cell-mediated cytotoxicity. This is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to increased expression of cytotoxic granules like perforin and granzyme B in NK cells.[1][2][6]
Sesamin and Etoposide: Multifaceted Anti-Cancer Mechanisms
Sesamin exerts its anti-cancer effects through various signaling pathways, including the inhibition of NF-κB and STAT3, and modulation of JNK, ERK1/2, p38 MAPK, and PI3K/AKT pathways.[3][7] Etoposide, a topoisomerase II inhibitor, prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.
Experimental Protocols
In-Vitro Cytotoxicity Assessment: Calcein-AM Release Assay
This assay measures the ability of effector cells (e.g., NK cells) to lyse target cancer cells.[8][9]
Workflow:
Detailed Steps:
-
Target Cell Preparation: Target cancer cells are harvested, washed, and resuspended in culture medium.
-
Calcein-AM Labeling: Calcein-AM is added to the target cell suspension and incubated to allow for cellular uptake and conversion to fluorescent calcein.
-
Effector Cell Preparation: NK cells are prepared and, in the case of studying paulownin's effect, pre-treated with the compound.
-
Co-culture: Labeled target cells and effector cells are mixed at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell-mediated cytotoxicity.
-
Measurement: The plate is centrifuged, and the supernatant containing released calcein is transferred to a new plate for fluorescence measurement.
-
Controls: Spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls are included to calculate specific lysis.
In-Vivo Tumor Growth Model: Subcutaneous Xenograft
This model is widely used to evaluate the efficacy of anti-cancer agents in a living organism.[10][11]
Workflow:
Detailed Steps:
-
Cell Culture and Implantation: The chosen cancer cell line is cultured, harvested, and a specific number of cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly using calipers to measure the length and width. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational compound is administered via the specified route (e.g., intraperitoneal, oral) and schedule.
-
Data Collection: Tumor volume and body weight are measured throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
This guide provides a comparative overview of the anti-cancer properties of paulownin and its alternatives, sesamin and etoposide. While 2',6'-Dimethoxypaulownin remains a compound with limited available data, the information on its parent compound, paulownin, suggests a promising mechanism of action through the enhancement of the innate immune response against cancer. Further research is warranted to explore the potential of paulownin and its derivatives as novel immunotherapeutic agents. The data and protocols presented here offer a foundation for researchers to design and conduct further comparative studies in the field of cancer drug discovery.
References
- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDX Model Details [tumor.informatics.jax.org]
- 6. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Cytotoxicity Assay - Calcein AM [protocols.io]
- 9. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]
A Head-to-Head Comparison of 2',6'-Dimethoxypaulownin and Resveratrol: A Guide for Researchers
In the landscape of natural compounds with therapeutic potential, both lignans and stilbenoids have garnered significant attention. This guide provides a detailed head-to-head comparison of 2',6'-Dimethoxypaulownin, a lesser-studied lignan, and Resveratrol, a well-researched stilbenoid. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of their reported biological activities, supported by available experimental data and methodologies.
Section 1: Chemical Structures and Properties
This compound belongs to the lignan class of polyphenols. Its chemical structure is characterized by a core furanofuran skeleton. The precise antioxidant and other biological activities are likely influenced by the methoxy groups on the phenyl ring.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid polyphenol. Its structure, featuring two phenyl rings linked by an ethylene bridge, is crucial for its biological effects, including its well-documented antioxidant and anti-inflammatory properties.
Section 2: Comparative Biological Performance
Due to the limited data on this compound, this section will primarily focus on the extensive experimental data available for Resveratrol. A qualitative discussion on the known activities of paulownin is included for contextual understanding.
Antioxidant Activity
Resveratrol is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. Its antioxidant capacity has been quantified in various assays.
Table 1: Antioxidant Activity of Resveratrol
| Assay Type | Test System | IC50 Value | Reference |
| DPPH Radical Scavenging | Chemical Assay | 2.86 µg/mL | [1] |
| ABTS Radical Scavenging | Chemical Assay | 2.86 µg/mL | [1] |
| DPPH Radical Scavenging | Chemical Assay | ~29.8 µg/mL (0.131 mM) | [2] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Paulownin: While specific DPPH or ABTS assay data for this compound is unavailable, studies on extracts from Paulownia species, which contain paulownin and other lignans, have demonstrated antioxidant properties. The structure of lignans suggests they may possess radical scavenging capabilities.
Anti-inflammatory Activity
Resveratrol exhibits significant anti-inflammatory effects by modulating various signaling pathways.
Table 2: Anti-inflammatory Activity of Resveratrol
| Assay Type | Test System | Effect | Concentration | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 1, 5, and 10 µM | [3] |
| Cytokine Release | LPS-stimulated U-937 macrophages | Inhibition of IL-6 and TNF-α release | 10 µM | [4][5] |
Paulownin: Studies on the parent compound, paulownin, have indicated anti-inflammatory potential. For instance, paulownin has been shown to modulate immune responses. A structurally related compound, 2′,6′-dihydroxy-4′-methoxydihydrochalcone, has been demonstrated to reduce the production of pro-inflammatory mediators like IL-1β, TNF, and nitrite in LPS-stimulated macrophages[6][7]. This suggests that the general structural class to which this compound belongs may possess anti-inflammatory properties.
Cytotoxic Activity
Resveratrol has been extensively studied for its cytotoxic effects on various cancer cell lines, demonstrating its potential as an anticancer agent.
Table 3: Cytotoxic Activity of Resveratrol
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 51.18 µM | [8] |
| HepG2 | Liver Cancer | 57.4 µM | [8] |
| HeLa | Cervical Cancer | 35.1 - 83.8 µM | [9] |
| A549 | Lung Cancer | ~25.5 µmol/L | [10] |
Paulownin: Research on paulownin has shown it can enhance the cytolytic activity of natural killer (NK) cells against various cancer cell lines, including leukemia, human colon, and human lung cancer cells[11]. Another study reported that six synthetic 2,6-dimethoxyhydroquinone derivatives exhibited varying degrees of cytotoxicity to two human tumor cell lines (KB and PC-9)[12]. While not directly on this compound, these findings suggest that related structures have cytotoxic potential that warrants further investigation for the specific compound.
Section 3: Signaling Pathways and Mechanisms of Action
Resveratrol
Resveratrol's diverse biological effects are attributed to its ability to modulate multiple signaling pathways. Key mechanisms include:
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein associated with longevity and metabolic regulation.
-
AMPK Activation: It can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
NF-κB Inhibition: Resveratrol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.
-
MAPK Pathway Modulation: It can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Caption: Simplified signaling pathways modulated by Resveratrol.
This compound (inferred from Paulownin)
The precise signaling pathways modulated by this compound are not yet elucidated. However, studies on paulownin suggest potential mechanisms:
-
JNK Pathway Activation: Paulownin has been shown to promote the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway, leading to enhanced NK cell cytotoxicity[11].
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 9. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 2',6'-Dimethoxypaulownin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding targets of 2',6'-Dimethoxypaulownin, a derivative of the naturally occurring lignan paulownin. Due to the limited direct experimental data on this compound, this guide focuses on the established biological targets of its parent compound, paulownin, and other structurally related lignans. This information serves as a valuable starting point for researchers investigating the mechanism of action and therapeutic potential of this compound class. We present a comprehensive overview of key enzymatic targets and signaling pathways, along with detailed experimental protocols and comparative data for alternative inhibitors.
Potential Binding Targets and Comparative Inhibitory Activity
Recent studies have highlighted the diverse biological activities of paulownin and other lignans, suggesting multiple potential binding targets. These include key enzymes involved in neurotransmission, inflammation, and hormone regulation, as well as a critical signaling pathway implicated in cellular stress and apoptosis.
Modulation of the JNK Signaling Pathway
Paulownin has been demonstrated to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a crucial regulator of cellular responses to stress, inflammation, and apoptosis. This activation leads to enhanced natural killer (NK) cell cytotoxicity, suggesting a potential immunomodulatory role for paulownin and its derivatives.
Table 1: Comparison of JNK Pathway Modulators
| Compound | Target | IC50 / Kᵢ | Compound Class |
| Paulownin | JNK Pathway | Activator (EC50 not reported) | Lignan |
| SP600125 | JNK1/2/3 | 40 nM / 40 nM / 90 nM (IC50) | Anthrapyrazolone |
| AS602801 (Bentamapimod) | JNK1/2/3 | 80 nM / 90 nM / 230 nM (IC50) | Thiazole |
| BI-78D3 | JNK | 280 nM (IC50) | Phenyl-pyrrolopyridine |
digraph "JNK Signaling Pathway" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];Stress [label="Cellular Stress", fillcolor="#EA4335"]; Paulownin [label="Paulownin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cJun [label="c-Jun"]; AP1 [label="AP-1"]; Gene [label="Gene Expression\n(e.g., Pro-apoptotic, Inflammatory)"];
Stress -> MKK4_7; Paulownin -> JNK [label="Activates", color="#34A853"]; MKK4_7 -> JNK [arrowhead=normal]; JNK -> cJun [arrowhead=normal]; cJun -> AP1 [arrowhead=normal]; AP1 -> Gene [arrowhead=normal]; }
Enzyme Inhibition Profile of Related Lignans
While direct inhibitory data for paulownin on many enzymes is scarce, studies on other lignans reveal a pattern of interaction with several key enzymes. This suggests that this compound may also exhibit inhibitory activity against these targets.
Table 2: Comparative Inhibition of Cholinesterases by Lignans and Standard Inhibitors
| Compound | Target | IC50 / Kᵢ | Compound Class |
| Gomisin A | Acetylcholinesterase | 13.28 µM (IC50) | Lignan |
| Gomisin C | Acetylcholinesterase | 6.71 µM (IC50) | Lignan |
| Gomisin G | Acetylcholinesterase | 6.55 µM (IC50) | Lignan |
| Donepezil | Acetylcholinesterase | 37 ng/mL (Plasma IC50) | Piperidine derivative |
| Galantamine | Butyrylcholinesterase | >50 µM (IC50) | Alkaloid |
| Carbamate 1 | Butyrylcholinesterase | 0.12 µM (IC50) | Carbamate |
| Carbamate 7 | Butyrylcholinesterase | 0.38 µM (IC50) | Carbamate |
Table 3: Comparative Inhibition of Carbonic Anhydrase and Aromatase by Lignans and Standard Inhibitors
| Compound | Target | IC50 / Kᵢ | Compound Class |
| Enterolactone | Aromatase | 14.4 µM (Kᵢ) | Lignan |
| 3'-demethoxy-3O-demethylmatairesinol | Aromatase | 5.0 µM (Kᵢ) | Lignan |
| Didemethoxymatairesinol | Aromatase | 7.3 µM (Kᵢ) | Lignan |
| Letrozole | Aromatase | 0.07-20 nM (IC50) | Non-steroidal triazole |
| Exemestane | Aromatase | 30 nM (IC50) | Steroidal |
| Acetazolamide | Carbonic Anhydrase IX | 30 nM (IC50) | Sulfonamide |
| Brinzolamide | Carbonic Anhydrase II | 3.2 nM (IC50) | Sulfonamide |
Table 4: Comparative Inhibition of Carboxylesterase 1A (CES1A) by Various Compounds
| Compound | Target | IC50 / Kᵢ | Compound Class |
| Oleanolic acid | CES1A | 0.28 µM (IC50) | Triterpenoid |
| Ursolic acid | CES1A | 0.24 µM (IC50) | Triterpenoid |
| Digitonin | CES1A | 27 µM (IC50) | Saponin |
| Telmisartan | CES2 | Specific inhibitor | Angiotensin II receptor blocker |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key assays are provided below.
JNK Activity Assay (Western Blot)
This protocol describes a method to determine JNK activation by analyzing the phosphorylation of its substrate, c-Jun.
-
Cell Lysis:
-
Treat cells with the test compound (e.g., Paulownin) for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation (Optional, for higher specificity):
-
Incubate a portion of the cell lysate with an anti-JNK antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for a further 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the phospho-c-Jun signal to total JNK or a loading control like β-actin.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
AChE or BChE enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and enzyme solution to each well.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Aromatase (CYP19A) Inhibition Assay (Fluorometric)
This assay measures the activity of aromatase by detecting a fluorescent product.
-
Reagent Preparation:
-
Assay buffer.
-
Recombinant human aromatase enzyme.
-
Fluorogenic substrate.
-
NADPH generating system.
-
Known aromatase inhibitor (e.g., Letrozole) as a positive control.
-
Test compound solutions.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, NADPH generating system, and aromatase enzyme to each well.
-
Add the test compound or control to the wells and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each test compound concentration.
-
Determine the IC50 value as described for the cholinesterase assay.
-
Carboxylesterase 1A (CES1A) Inhibition Assay
This protocol outlines a method to screen for inhibitors of CES1A.
-
Reagent Preparation:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing EDTA.
-
Human liver microsomes or recombinant human CES1A.
-
Substrate solution (e.g., p-nitrophenyl acetate).
-
Test compound solutions.
-
-
Assay Procedure:
-
Pre-incubate the enzyme (microsomes or recombinant CES1A) with the test compound or vehicle control in the assay buffer at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of CES1A inhibition for each test compound concentration.
-
Determine the IC50 value.
-
Conclusion
While direct evidence for the binding targets of this compound is yet to be established, the known biological activities of its parent compound, paulownin, and other lignans provide a strong foundation for future investigations. The modulation of the JNK signaling pathway and the potential for inhibition of key enzymes such as cholinesterases, carbonic anhydrase, and aromatase represent promising avenues for research into the therapeutic applications of this compound. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the molecular mechanisms of this compound and its potential as a novel therapeutic agent.
Safety Operating Guide
Navigating the Disposal of 2',6'-Dimethoxypaulownin: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals handling novel compounds, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2',6'-Dimethoxypaulownin, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Profile and Safety Precautions
Therefore, all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE) Requirements:
To minimize exposure, all personnel handling this compound and its waste must wear appropriate PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or a face shield. |
| Body Protection | A laboratory coat or a disposable gown. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosol generation is possible. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]
1. Segregation at the Source: Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams.[7] This includes:
-
Unused or expired product.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE.
2. Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.[7] This container must also be clearly labeled. Do not mix with other solvent wastes unless compatibility has been confirmed.[5]
-
Sharps Waste: Needles, syringes, or any sharp objects contaminated with this compound must be placed in a designated sharps container.[8]
3. Labeling and Storage: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[6][9]
4. Waste Pickup and Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[4] Follow all institutional and local regulations for waste pickup and documentation.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, adhere to the following procedure to ensure safety and proper containment:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[4]
-
Don PPE: Before addressing the spill, put on the full required personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully cover with damp absorbent pads to prevent dust from becoming airborne.
-
For liquid spills, gently cover with an absorbent material from a chemical spill kit.
-
-
Clean the Area: Carefully collect all contaminated absorbent materials and any broken containers. Place them into the designated hazardous waste container. Thoroughly clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Decontaminate and Doff PPE: Carefully remove PPE to avoid self-contamination and dispose of it in the designated waste container. Wash hands thoroughly with soap and water.
References
- 1. echemi.com [echemi.com]
- 2. lobachemie.com [lobachemie.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2',6'-Dimethoxypaulownin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2',6'-Dimethoxypaulownin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and recognizing its potential biological activity as a paulownin derivative, a cautious approach is mandated. The following guidelines are based on best practices for handling potentially cytotoxic and hazardous chemicals.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on guidelines for handling cytotoxic agents to minimize exposure.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat/Gown | A disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosol generation.[5] | Minimizes inhalation of the compound, which could be a route of exposure. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling Procedures
Adherence to proper handling procedures is critical to ensure a safe laboratory environment.
Table 2: Handling and Operational Plan
| Procedure Step | Action | Justification |
| Preparation | Work in a designated area, such as a certified chemical fume hood or a biological safety cabinet.[3] | Ensures adequate ventilation and containment of the compound. |
| Weighing | When weighing the solid compound, do so in a containment device (e.g., powder-containment hood) to avoid generating dust. | Prevents inhalation of airborne particles. |
| Solution Preparation | Prepare solutions within the fume hood. Avoid splashing. | Minimizes the risk of skin and eye contact with the dissolved compound. |
| General Handling | Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[9][10] | Standard good laboratory practices to prevent accidental exposure and ingestion. |
First Aid Measures
In the event of exposure, immediate action is necessary.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Table 4: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gown) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag. |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps in a typical experimental workflow involving this compound, highlighting the mandatory safety checkpoints.
Caption: Experimental workflow for handling this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2,6-Dimethoxyphenol 99+% - Safety Data Sheet [chemicalbook.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
